molecular formula C21H25ClN2O4S B057086 Repinotan hydrochloride CAS No. 144980-77-8

Repinotan hydrochloride

カタログ番号: B057086
CAS番号: 144980-77-8
分子量: 437.0 g/mol
InChIキー: IGKYREHZJIHPML-UNTBIKODSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Repinotan Hydrochloride (BAY x 3702) is a highly potent, selective, and brain-penetrant full agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor, with documented neuroprotective properties. It exhibits high-affinity binding to the 5-HT1A receptor, with Ki values of 0.19 nM in calf hippocampus and 0.25 nM in human cortex, demonstrating its strong selectivity and making it a valuable tool for probing serotonergic systems. Mechanism of Action: The primary neuroprotective mechanism of Repinotan is attributed to neuronal hyperpolarization. Upon binding to pre- and post-synaptic 5-HT1A receptors, it activates G protein-coupled inwardly rectifying K+ channels (GIRKs). This leads to membrane hyperpolarization, which inhibits neuron firing and reduces the release of excitotoxic neurotransmitters like glutamate. Beyond this direct effect, Repinotan influences several intracellular pathways crucial for cell survival, including the suppression of caspase-3 activity via MAPK and PKCα pathways, and the upregulation of the death-inhibiting protein Bcl-2. Research Applications: Ischemic Stroke & Neuroprotection: Repinotan has shown pronounced, dose-dependent neuroprotective effects in experimental models of permanent and transient middle cerebral artery occlusion, significantly reducing infarct volume. Its therapeutic time window in animal models was found to be at least 5 hours post-injury. Traumatic Brain Injury (TBI): Studies indicate that 5-HT1A receptor agonists like Repinotan can enhance motor and cognitive recovery and reduce cortical lesion volume following TBI, even when treatment is delayed. Excitotoxicity Research: The compound attenuates NMDA-induced delayed neuronal death, making it a useful agent for studying excitotoxic damage in models of neurodegenerative conditions. Respiratory Depression: Recent research has identified that Repinotan can counteract morphine-induced ventilatory depression in animal models, presenting a potential research pathway for managing opioid side effects without completely reversing analgesia. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYREHZJIHPML-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932465
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144980-77-8
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144980-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay x 3702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPINOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Repinotan Hydrochloride: A Deep Dive into its Central Nervous System Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Initially investigated for depression, its significant neuroprotective properties steered its development towards treating acute ischemic stroke and traumatic brain injury.[4][5] Although clinical trials in stroke did not demonstrate sufficient efficacy to proceed to market, the underlying mechanisms of action in the central nervous system (CNS) provide valuable insights for neuroprotective drug development.[1][6][7] This technical guide delineates the core mechanism of action of Repinotan hydrochloride, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: 5-HT1A Receptor Agonism

Repinotan's primary mechanism of action is its high-affinity binding to and activation of both presynaptic and postsynaptic 5-HT1A receptors in the CNS.[1][2] This interaction initiates a cascade of intracellular events that collectively contribute to its neuroprotective effects. The binding of Repinotan to the 5-HT1A receptor has been quantified in various preclinical models, demonstrating its high potency and selectivity.

Quantitative Data: Receptor Binding Affinity and Neuroprotective Efficacy

The affinity of Repinotan for the 5-HT1A receptor has been determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of its binding potency. The neuroprotective efficacy has been quantified in animal models of stroke and traumatic brain injury by measuring the reduction in infarct volume.

ParameterSpecies/TissueValueReference
Binding Affinity (Ki)
Calf Hippocampus0.19 nM[8]
Rat Cortex0.25 nM[8]
Human Cortex0.25 nM[8]
Rat Hippocampus0.59 nM[8]
Neuroprotective Efficacy Model Dose Infarct Volume Reduction
Permanent Middle Cerebral Artery Occlusion (pMCAO)3 µg/kg (i.v. bolus)73%
pMCAO3 and 10 µg/kg/h (i.v. infusion)65%
pMCAO (delayed administration, 5h post-occlusion)10 µg/kg/h43%
Transient Middle Cerebral Artery Occlusion (tMCAO)10 µg/kg/h97%
tMCAO (delayed administration, 5h post-occlusion)10 µg/kg/h81%
Acute Subdural Hematoma3 and 10 µg/kg/h65%
Acute Subdural Hematoma (delayed administration, 5h post-occlusion)3 µg/kg/h54%

Signaling Pathways and Downstream Effects

The activation of the 5-HT1A receptor by Repinotan triggers a series of downstream signaling events, leading to both immediate and long-term neuroprotective effects.

Primary Signaling Pathway: Neuronal Hyperpolarization and Reduced Excitotoxicity

The most immediate consequence of 5-HT1A receptor activation by Repinotan is the stimulation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane.[1][2] This hyperpolarized state increases the threshold for neuronal firing, thereby reducing neuronal activity and decreasing the release of the excitatory neurotransmitter glutamate (B1630785).[1][9] This reduction in glutamate release is a critical component of Repinotan's neuroprotective effect, as it mitigates the excitotoxic cascade that leads to neuronal death in ischemic and traumatic brain injuries.[8]

Primary Signaling Pathway of this compound Repinotan Repinotan hydrochloride HT1A 5-HT1A Receptor Repinotan->HT1A Binds to and activates G_protein Gi/o Protein Activation HT1A->G_protein GIRK GIRK Channel Activation G_protein->GIRK K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Reduced_Glutamate Reduced Glutamate Release Reduced_Firing->Reduced_Glutamate Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection

Primary Signaling Pathway of this compound
Secondary Signaling Pathways: Modulation of Apoptosis and Neurotrophic Factors

Beyond its immediate effects on neuronal excitability, Repinotan also influences intracellular signaling cascades that regulate cell survival and death.[6][9] Experimental studies have shown that Repinotan can:

  • Suppress Caspase-3 Activity: Through the activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase Cα (PKCα) pathways, Repinotan can inhibit the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][10]

  • Modulate Neurotrophic and Protective Factors: Repinotan has been shown to affect the levels of the anti-apoptotic protein Bcl-2, the serotonergic glial growth factor S-100β, and Nerve Growth Factor (NGF), all of which play roles in neuronal survival and plasticity.[1][2]

Secondary Signaling Pathways of this compound Repinotan Repinotan hydrochloride HT1A 5-HT1A Receptor Repinotan->HT1A MAPK_PKCa MAPK / PKCα Activation HT1A->MAPK_PKCa Bcl2 ↑ Bcl-2 HT1A->Bcl2 S100b_NGF ↑ S-100β ↑ NGF HT1A->S100b_NGF Caspase3 Caspase-3 Inhibition MAPK_PKCa->Caspase3 Apoptosis Reduced Apoptosis Caspase3->Apoptosis Neuroprotection Enhanced Neuroprotection Apoptosis->Neuroprotection Bcl2->Neuroprotection S100b_NGF->Neuroprotection

Secondary Signaling Pathways of Repinotan

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like Repinotan for the 5-HT1A receptor.

1. Materials:

  • Receptor Source: Membranes from cells expressing human 5-HT1A receptors (e.g., CHO, HEK293) or from rat brain tissue rich in these receptors (e.g., hippocampus).

  • Radioligand: A tritiated 5-HT1A receptor agonist or antagonist, such as [³H]8-OH-DPAT.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Repinotan. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the Repinotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay start Start prep Membrane Preparation start->prep setup Assay Setup (96-well plate) prep->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

References

The Synthesis and Purification of Repinotan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist. The document outlines the synthetic pathways, detailed experimental protocols, and purification methodologies critical for obtaining high-purity this compound suitable for research and development purposes.

Introduction

This compound, chemically known as (R)-2-(4-((2-isochroman)methylamino)butyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride, is a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its neuroprotective properties have been investigated for potential therapeutic applications in conditions such as stroke and traumatic brain injury.[3] The synthesis of this chiral molecule involves a multi-step process requiring careful control of stereochemistry and purification to ensure the desired enantiomer is obtained with high purity.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates: the chiral (R)-2-aminomethylchroman and the 4-bromobutylsaccharin side chain, followed by their coupling and final conversion to the hydrochloride salt.

A representative synthetic scheme is presented below.

Synthesis_Pathway cluster_chroman Chroman Intermediate Synthesis cluster_saccharin Saccharin (B28170) Side-Chain Synthesis cluster_coupling Coupling and Final Product Formation C2CA Chroman-2-carboxylic acid (I) AC Acid Chloride (II) C2CA->AC Thionyl chloride DA Diastereomeric Amide Mixture AC->DA (S)-Phenethylamine (III) IA Isolated Amide (IV) DA->IA Fractional crystallization AmineV Amine (V) IA->AmineV Diborane (B8814927)/THF (Reduction) R_AMC (R)-2-Aminomethyl chroman (VI) AmineV->R_AMC Pd/C, H₂ (Hydrogenation) Repinotan_Base Repinotan (Free Base) R_AMC->Repinotan_Base Alkylation SN Saccharin Sodium BBS 4-Bromobutyl saccharin (VII) SN->BBS DBB 1,4-Dibromobutane DBB->BBS BBS->Repinotan_Base Repinotan_HCl This compound Repinotan_Base->Repinotan_HCl HCl

Figure 1: Synthetic Pathway for this compound.

Experimental Protocols

Synthesis of (R)-2-Aminomethylchroman (VI)

Step 1: Synthesis of N-((S)-1-Phenylethyl)-chroman-2-carboxamide (IV)

  • Activation of Chroman-2-carboxylic acid (I): Chroman-2-carboxylic acid (I) is reacted with thionyl chloride to form the corresponding acid chloride (II).

  • Amide Formation: The acid chloride (II) is then treated with (S)-phenethylamine (III) to yield a mixture of diastereomeric amides.

  • Diastereomeric Resolution: The desired (R,S)-diastereomer (IV) is separated from the mixture by fractional crystallization from ethanol. The undesired diastereomer can be epimerized and recycled.

Step 2: Reduction to Amine (V)

The isolated amide (IV) is reduced using a suitable reducing agent, such as diborane in tetrahydrofuran (B95107) (THF), to yield the amine (V).

Step 3: Hydrogenation to (R)-2-Aminomethylchroman (VI)

The amine (V) is subjected to catalytic hydrogenation over palladium on charcoal (Pd/C) to remove the phenylethyl group, affording the optically pure (R)-2-aminomethylchroman (VI).

Synthesis of 4-Bromobutylsaccharin (VII)

4-Bromobutylsaccharin (VII) is prepared by the alkylation of saccharin sodium salt with 1,4-dibromobutane.

Synthesis of this compound
  • Alkylation: The optically pure (R)-2-aminomethylchroman (VI) is alkylated with 4-bromobutylsaccharin (VII) to yield the free base of Repinotan.

  • Salt Formation: The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound. The product is isolated by filtration.

Purification

High purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. The primary methods for purifying this compound are crystallization and chromatography.

Crystallization

Crystallization is a key step in the purification of the final product and for the separation of diastereomeric intermediates.

Protocol for Recrystallization of this compound:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at an elevated temperature (e.g., 70°C)[4].

ParameterValue/ConditionReference
Crystallization SolventEthanol[4]
Purity Achieved>98% (chemical)[4]
Optical Purity>99% e.e.[4]

Table 1: Crystallization Parameters for this compound.

Chromatographic Purification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for both purification and analytical assessment of purity.

Chiral HPLC for Enantiomeric Purity:

The enantiomeric excess (e.e.) of Repinotan and its chiral intermediates is determined using chiral HPLC. A common stationary phase for this purpose is Chiralpak AD®.[4]

ParameterConditionReference
Stationary PhaseChiralpak AD®[4]
Mobile PhaseTypically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a basic additive (e.g., diethylamine) for basic compounds.[5]
DetectionUV at a suitable wavelength (e.g., 272 or 279 nm).

Table 2: Typical Chiral HPLC Parameters.

Impurity Profile

During the synthesis of this compound, several process-related impurities and degradation products can be formed. These include diastereomers, starting materials, and by-products from side reactions. A thorough impurity profiling is essential for quality control.

Impurity TypePotential Source
DiastereomersIncomplete resolution of the N-((S)-1-Phenylethyl)-chroman-2-carboxamide intermediate.
Unreacted IntermediatesIncomplete reaction in the alkylation step (unreacted (R)-2-aminomethylchroman or 4-bromobutylsaccharin).
Over-alkylation ProductsReaction of the product with the alkylating agent.
Degradation ProductsHydrolysis of the saccharin moiety in alkaline or neutral aqueous solutions.

Table 3: Potential Impurities in this compound Synthesis.

Signaling Pathway and Experimental Workflow

Repinotan is a 5-HT1A receptor agonist. The activation of this receptor triggers a cascade of intracellular signaling events.

Signaling_Pathway Repinotan Repinotan HT1A 5-HT1A Receptor Repinotan->HT1A Binds and Activates G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Opens

Figure 2: Simplified 5-HT1A Receptor Signaling Pathway.

A typical experimental workflow for the synthesis and purification of an active pharmaceutical ingredient like this compound is outlined below.

Experimental_Workflow cluster_purification Purification Steps Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Crude Crude Repinotan HCl Synthesis->Crude Purification Purification Crude->Purification Crystallization Crystallization Purification->Crystallization Analysis Analytical Characterization Final Pure Repinotan HCl Analysis->Final Crystallization->Analysis Chromatography Chromatography (Optional) Crystallization->Chromatography Chromatography->Analysis

Figure 3: General Experimental Workflow.

Conclusion

The synthesis and purification of this compound require a well-defined, multi-step process with stringent control over stereochemistry and purity. The methods outlined in this guide, including the synthetic route via key chroman and saccharin intermediates, and purification by crystallization and chromatography, provide a robust framework for obtaining this potent 5-HT1A agonist for research and development activities. Adherence to detailed experimental protocols and thorough analytical characterization are paramount to ensure the quality and reliability of the final compound.

References

Repinotan Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective 5-HT1A receptor full agonist that was the subject of significant research and development efforts, primarily for its neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately failed to show sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to repinotan hydrochloride.

Introduction

This compound, an aminomethylchroman derivative, was first synthesized by Bayer Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing compounds with high affinity and selectivity for the 5-HT1A receptor.[2] Initially investigated as an oral treatment for depression, its development focus shifted to its potential as a neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic brain injury, administered intravenously.[1][3]

Discovery and Development History

The development of repinotan was underpinned by the hypothesis that activation of 5-HT1A receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in various animal models of stroke and brain injury showed that repinotan could significantly reduce infarct volume and improve functional outcomes.[4][5][6] These encouraging results propelled the compound into clinical development.

Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of intravenously administered repinotan.[7] Subsequently, Phase II clinical trials, such as the BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients with acute ischemic stroke.[8] While the drug was generally well-tolerated, with a predictable side-effect profile, it did not demonstrate a statistically significant improvement in clinical outcomes compared to placebo.[8][9] A large, randomized, double-blind, placebo-controlled Phase III trial (NCT00044915) was initiated to further evaluate the efficacy and safety of repinotan in acute ischemic stroke patients.[10] However, due to insufficient efficacy, the development of repinotan for stroke and traumatic brain injury was ultimately halted.[1]

Despite its failure in the neurology space, research has continued to explore other potential applications for repinotan, such as its ability to counteract opioid-induced respiratory depression.[1][11]

Mechanism of Action

Repinotan is a high-affinity, selective, full agonist of the 5-HT1A receptor subtype.[2][12] Its neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action initiated by the activation of both pre- and post-synaptic 5-HT1A receptors.[4][13]

The primary mechanism involves the activation of G protein-coupled inwardly rectifying K+ channels (GIRKs).[4][13] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[4][13] By mitigating glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and subsequent cell death, a key pathological process in ischemic brain injury.[12]

Beyond this primary mechanism, experimental studies have indicated that repinotan influences several downstream signaling pathways involved in cell survival and apoptosis. These include:

  • Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis.[12]

  • Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of the anti-apoptotic protein Bcl-2.[13]

  • Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and PKCα signaling pathways.[13]

  • Increased release of neurotrophic factors: Repinotan has been observed to increase the release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100beta.[13]

These interconnected pathways contribute to the overall neuroprotective profile of repinotan observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: Receptor Binding Affinity (Ki)
ReceptorSpecies/TissueKi (nM)Reference
5-HT1ACalf Hippocampus0.19[14]
5-HT1ARat Cortex0.25[14]
5-HT1AHuman Cortex0.25[14]
5-HT1ARat Hippocampus0.59[14]
Table 2: Pharmacokinetic Parameters in Humans
ParameterPopulationValueReference
Half-life (t½)Healthy Young and Elderly Subjects0.8 - 1.8 hours[15]
Time to Steady State (Css)Healthy Volunteers (IV infusion)4 - 6 hours[15]
MetabolismHumansPrimarily by CYP2D6[1][16]
Elimination Half-life (Extensive Metabolizers)Healthy Male Volunteers~1 hour[7]
Elimination Half-life (Poor Metabolizers)Healthy Male VolunteersUp to 11 hours (mean)[7]
Table 3: Preclinical Efficacy in Stroke Models
Animal ModelDosing RegimenInfarct Volume ReductionReference
Permanent Middle Cerebral Artery Occlusion (pMCAO)3 µg/kg (IV bolus)73%[5]
Permanent Middle Cerebral Artery Occlusion (pMCAO)3 and 10 µg/kg/h (IV infusion)65%[5]
Permanent Middle Cerebral Artery Occlusion (pMCAO)10 µg/kg/h (IV infusion, delayed 5h)43%[5]
Transient Middle Cerebral Artery Occlusion (tMCAO)10 µg/kg/h (IV infusion, immediate)97%[5]
Transient Middle Cerebral Artery Occlusion (tMCAO)10 µg/kg/h (IV infusion, delayed 5h)81%[5]
Acute Subdural Hematoma3 and 10 µg/kg/h (IV infusion)65%[5]
Acute Subdural Hematoma3 µg/kg/h (IV infusion, delayed 5h)54%[5]
Table 4: Clinical Trial Dosing
StudyIndicationDosing RegimenReference
BRAINS Study (Phase II)Acute Ischemic Stroke0.5, 1.25, or 2.5 mg/day (continuous IV infusion for 72h)[8]
Phase III Trial (NCT00044915)Acute Ischemic Stroke1.25 mg (total dose)[10]
Traumatic Brain Injury StudySevere Traumatic Brain Injury0.5, 1.25, or 2.50 mg/day (continuous IV infusion for 7 days)[17]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Methodology:

  • Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human cortex, tissues known to have a high density of 5-HT1A receptors.

  • Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.

  • Assay: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume following an ischemic event.

Methodology (Middle Cerebral Artery Occlusion - MCAO):

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure (Transient MCAO):

    • A midline incision is made in the neck to expose the common carotid artery.

    • A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Surgical Procedure (Permanent MCAO):

    • The middle cerebral artery is permanently occluded by electrocoagulation or ligation.

  • Drug Administration: this compound or vehicle is administered intravenously as a bolus injection or continuous infusion at various time points before, during, or after the ischemic insult.

  • Outcome Assessment:

    • After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.

    • The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.

    • The infarct volume is quantified using image analysis software.

Clinical Trial in Acute Ischemic Stroke (BRAINS Study)

Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute ischemic stroke.[8]

Methodology:

  • Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase II study.[8]

  • Patient Population: Patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.[8]

  • Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]

  • Treatment Window: Treatment was initiated within six hours of symptom onset.[8]

  • Outcome Measures:

    • Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters.

    • Secondary: Efficacy was evaluated at four weeks and three months using neurological and functional outcome scales.[8]

Visualizations

Signaling Pathways of Repinotan

Repinotan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Repinotan Repinotan HCl Receptor 5-HT1A Receptor Repinotan->Receptor Binds to G_protein G-protein Receptor->G_protein Activates K_channel K+ Channel G_protein->K_channel Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK_PKC MAPK/PKCα Pathways G_protein->MAPK_PKC Activates NGF_S100b ↑ NGF & S-100β Release G_protein->NGF_S100b Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Reduced_Glutamate Reduced Glutamate Release Reduced_Firing->Reduced_Glutamate Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Upregulates MAPK_PKC->Bcl2 Upregulates Caspase3 ↓ Caspase-3 Activity MAPK_PKC->Caspase3 Inhibits Bcl2->Caspase3 Inhibits Caspase3->Neuroprotection Contributes to NGF_S100b->Neuroprotection

Caption: Repinotan's neuroprotective signaling cascade.

Experimental Workflow for Preclinical MCAO Studies

MCAO_Workflow start Start animal_prep Animal Preparation (e.g., Male Wistar Rats) start->animal_prep anesthesia Anesthesia animal_prep->anesthesia mcao Middle Cerebral Artery Occlusion (Transient or Permanent) anesthesia->mcao randomization Randomization mcao->randomization treatment Repinotan HCl Administration (IV) randomization->treatment control Vehicle Control Administration (IV) randomization->control survival Survival Period (e.g., 24h - 7 days) treatment->survival control->survival euthanasia Euthanasia & Brain Extraction survival->euthanasia staining Brain Slicing & TTC Staining euthanasia->staining analysis Infarct Volume Quantification staining->analysis end End analysis->end

Caption: Workflow of preclinical MCAO experiments.

Conclusion

This compound represents a case study in the challenges of translating promising preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a clear mechanism of action and robust effects in animal models of stroke and traumatic brain injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The development history of repinotan underscores the complexities of developing drugs for acute neurological emergencies and highlights the translational gap that often exists between preclinical and clinical research in this field. Nevertheless, the extensive research conducted on repinotan has contributed valuable insights into the role of the 5-HT1A receptor in neuronal injury and survival, and ongoing investigations may yet identify alternative therapeutic applications for this potent and selective agonist.

References

In Vitro Characterization of Repinotan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro pharmacological properties of Repinotan hydrochloride, including its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented to support further research and drug development efforts.

Core Pharmacological Profile

This compound's primary mechanism of action is its high-affinity binding to and activation of the 5-HT1A receptor. This interaction initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects.

Data Presentation

The following tables summarize the quantitative data on the in vitro pharmacology of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandTissue/Cell LineSpeciesK i (nM)Reference
5-HT1A [³H]8-OH-DPATCalf HippocampusBovine0.19[1]
5-HT1A [³H]8-OH-DPATRat CortexRat0.25[1]
5-HT1A [³H]8-OH-DPATHuman CortexHuman0.25[1]
5-HT1A [³H]8-OH-DPATRat HippocampusRat0.59[1]

Note: Data for off-target binding affinities are not extensively available in the public domain, though Repinotan is reported to be highly selective for the 5-HT1A receptor.

Table 2: Functional Activity of this compound

AssayCell LineParameterValueReference
cAMP Assay CHO-h5-HT1AEC50Data not available
GTPγS Binding Assay HEK293-h5-HT1AEC50Data not available

Signaling Pathways

Activation of the 5-HT1A receptor by this compound triggers several downstream signaling cascades, contributing to its neuroprotective effects.

Primary Signaling Mechanism

The principal neuroprotective mechanism of Repinotan is thought to be neuronal hyperpolarization. This is achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both pre- and post-synaptic 5-HT1A receptors.[3][4] This hyperpolarization leads to an inhibition of neuronal firing and a reduction in the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation.[3][4]

Repinotan Repinotan HCl HT1A 5-HT1A Receptor Repinotan->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Neuron_firing Inhibition of Neuron Firing Hyperpolarization->Neuron_firing Glutamate_release Reduction of Glutamate Release Hyperpolarization->Glutamate_release Neuroprotection Neuroprotection Neuron_firing->Neuroprotection Glutamate_release->Neuroprotection

Primary signaling pathway of this compound.
Secondary Signaling Pathways

Experimental studies indicate that Repinotan also modulates other intracellular pathways involved in cell survival and apoptosis.[3] It has been shown to suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) pathways.[3][7]

Repinotan Repinotan HCl HT1A 5-HT1A Receptor Repinotan->HT1A Binds to G_protein G-Protein HT1A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PKC PKCα PLC->PKC Activates Caspase3 Caspase-3 PKC->Caspase3 Inhibits MAPK_pathway->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Cell_Survival Cell Survival Caspase3->Cell_Survival Inhibition leads to

Secondary signaling pathways of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays and can be adapted for the specific characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT)

  • Receptor Source: Rat hippocampal membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT

  • Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Membrane Preparation:

    • Homogenize rat hippocampus in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of this compound.

    • Use a single, fixed concentration of [³H]8-OH-DPAT (typically at or near its Kd value).

    • Prepare triplicate tubes for total binding (no competitor), non-specific binding (with 10 µM serotonin), and for each concentration of this compound.

    • Add the membrane preparation (typically 50-100 µg of protein) to each tube.

  • Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Add_reagents Add Membranes, Radioligand, & Repinotan HCl Resuspend->Add_reagents Prepare_tubes Prepare Tubes (Total, NSB, Competitor) Prepare_tubes->Add_reagents Incubate Incubate at 25°C Add_reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement

This assay measures the ability of this compound to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, which is a functional consequence of activating Gi/o-coupled receptors like 5-HT1A.

Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Test Compound: this compound

  • Stimulant: Forskolin (B1673556)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

Procedure:

  • Cell Preparation:

    • Culture CHO-h5-HT1A cells to confluence.

    • Detach cells, centrifuge, and resuspend in assay buffer at the desired concentration.

  • Assay Setup:

    • Plate the cells in a 96- or 384-well plate.

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells and pre-incubate.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound.

    • Determine the EC50 value from the curve.

cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis Culture_cells Culture CHO-h5-HT1A Cells Resuspend_cells Resuspend in Assay Buffer Culture_cells->Resuspend_cells Plate_cells Plate Cells Resuspend_cells->Plate_cells Add_Repinotan Add Repinotan HCl Dilutions Plate_cells->Add_Repinotan Pre_incubate Pre-incubate Add_Repinotan->Pre_incubate Add_Forskolin Add Forskolin Pre_incubate->Add_Forskolin Incubate_37C Incubate at 37°C Add_Forskolin->Incubate_37C Lyse_cells Lyse Cells Incubate_37C->Lyse_cells Measure_cAMP Measure cAMP Levels Lyse_cells->Measure_cAMP Analyze_data Determine EC50 Measure_cAMP->Analyze_data

Workflow for cAMP Functional Assay.
Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G proteins by this compound, an early event in the GPCR signaling cascade.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating the binding of [³⁵S]GTPγS to G proteins.

Materials:

  • Test Compound: this compound

  • Radioligand: [³⁵S]GTPγS

  • Receptor Source: Membranes from HEK293 cells expressing the human 5-HT1A receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • GDP (Guanosine diphosphate)

  • Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare membranes from HEK293-h5-HT1A cells as described in the radioligand binding assay protocol.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the membrane preparation, GDP, and the this compound dilutions.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Separation:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound.

    • Determine the EC50 and Emax values from the curve.

cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prepare_membranes Prepare HEK293-h5-HT1A Membranes Add_reagents Add Membranes, GDP, & Repinotan HCl Prepare_membranes->Add_reagents Initiate_reaction Add [³⁵S]GTPγS Add_reagents->Initiate_reaction Incubate_30C Incubate at 30°C Initiate_reaction->Incubate_30C Filter Rapid Filtration Incubate_30C->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze_data Determine EC50 & Emax Count->Analyze_data

Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

This compound is a high-affinity, selective full agonist for the 5-HT1A receptor. Its in vitro profile is characterized by potent binding to the receptor and the activation of downstream signaling pathways associated with neuroprotection. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and similar compounds, aiding in the discovery and development of novel therapeutics targeting the 5-HT1A receptor. Further studies are warranted to generate a more complete off-target binding profile and to quantify its functional potency in standardized assays.

References

Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride (BAY x 3702) is a highly selective and potent full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical experimental models of ischemic stroke and traumatic brain injury, including permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO).[1][3][4][5] The neuroprotective properties of Repinotan are directly mediated through the 5-HT1A receptor, as its effects are blocked by specific antagonists like WAY 100635.[1][3][4] While initial preclinical data were promising, suggesting a therapeutic window of at least 5 hours post-injury in animal models, clinical trials in acute ischemic stroke patients did not demonstrate efficacy.[1][2][3] This guide provides an in-depth technical overview of the core molecular signaling pathways implicated in Repinotan's neuroprotective action, supported by quantitative data and detailed experimental methodologies.

Core Neuroprotective Signaling Pathways

The neuroprotective effects of Repinotan hydrochloride are multifactorial, stemming from its primary action on the 5-HT1A receptor and cascading into downstream pathways that mitigate excitotoxicity and inhibit apoptosis.

Primary Mechanism: Attenuation of Excitotoxicity

The principal and most immediate neuroprotective mechanism of Repinotan involves the modulation of neuronal excitability.[1][2][4]

  • 5-HT1A Receptor Activation: Repinotan binds to both presynaptic and postsynaptic 5-HT1A receptors.[1][2][4]

  • GIRK Channel Activation: This binding activates G protein-coupled inwardly rectifying potassium (K+) channels.[1][2][4]

  • Neuronal Hyperpolarization: The opening of these K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[1][2][4]

  • Reduced Glutamate Release: This hyperpolarized state increases the threshold for neuronal firing, thereby inhibiting the excessive release of the excitatory neurotransmitter glutamate, a key mediator of ischemic cell death.[1][2][4]

repinotan Repinotan HCl ht1a 5-HT1A Receptor (Pre- and Post-synaptic) repinotan->ht1a Binds to g_protein Gi/o Protein Activation ht1a->g_protein Activates girk GIRK K+ Channel Activation g_protein->girk hyperpolarization Neuronal Hyperpolarization girk->hyperpolarization Leads to firing_inhibition Inhibition of Neuron Firing hyperpolarization->firing_inhibition glutamate_reduction Reduced Glutamate Release firing_inhibition->glutamate_reduction neuroprotection Neuroprotection (Anti-Excitotoxicity) glutamate_reduction->neuroprotection cluster_0 MAPK/PKCα Pathway cluster_1 Bcl-2 Family Modulation ht1a_2 5-HT1A Receptor plc PLCβ ht1a_2->plc ras Ras plc->ras raf Raf-1 ras->raf erk MAPK / ERK1/2 raf->erk pkca PKCα erk->pkca caspase3 Caspase-3 pkca->caspase3 Inhibits bcl2 ↑ Bcl-2 (Anti-apoptotic) bax_ratio ↑ Bcl-2 / Bax Ratio bcl2->bax_ratio apoptosis Apoptosis bax_ratio->apoptosis Inhibits repinotan_2 Repinotan HCl repinotan_2->ht1a_2 repinotan_2->bcl2 caspase3->apoptosis Induces neuroprotection_2 Neuroprotection (Anti-Apoptosis) apoptosis->neuroprotection_2 start Start step1 Anesthetize Rat & Maintain Body Temperature start->step1 step2 Expose Common, Internal & External Carotid Arteries (CCA, ICA, ECA) step1->step2 step3 Ligate ECA & Place Temporary Ligatures on CCA/ICA step2->step3 step4 Insert Suture via CCA into ICA to Occlude MCA Origin step3->step4 decision Transient or Permanent Model? step4->decision step5a Withdraw Suture after Defined Period (e.g., 90 min) decision->step5a Transient step5b Leave Suture in Place decision->step5b Permanent step6 Close Incision & Provide Post-Op Care step5a->step6 step5b->step6 step7 Euthanize & Harvest Brain (after 24-48h) step6->step7 step8 TTC Staining & Infarct Volume Analysis step7->step8 end End step8->end start Start step1 Protein Extraction from Tissue or Cells start->step1 step2 Protein Quantification (e.g., BCA Assay) step1->step2 step3 SDS-PAGE Electrophoresis (Separate Proteins by Size) step2->step3 step4 Transfer Proteins to PVDF Membrane step3->step4 step5 Blocking with Milk or BSA step4->step5 step6 Incubate with Primary Antibody (e.g., anti-pERK) step5->step6 step7 Incubate with HRP-conjugated Secondary Antibody step6->step7 step8 Add ECL Substrate & Image Chemiluminescence step7->step8 step9 Densitometry Analysis (Normalize to Loading Control) step8->step9 end End step9->end start Start step1 Prepare Tissue Section or Cultured Cells on Slide start->step1 step2 Fixation (e.g., 4% PFA) & Permeabilization (e.g., Triton X-100) step1->step2 step3 Incubate with TdT Enzyme & Labeled dUTPs (Labeling Reaction) step2->step3 step4 Stop Reaction & Wash step3->step4 step5 Detection (if indirect method) & Counterstain (e.g., DAPI) step4->step5 step6 Fluorescence Microscopy step5->step6 step7 Quantify Percentage of TUNEL-Positive (Apoptotic) Cells step6->step7 end End step7->end

References

An In-depth Technical Guide on BAY x 3702 (Repinotan)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY x 3702, also known as Repinotan (B170810), is a potent and selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been extensively investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed promise in preclinical studies, its development for stroke was halted after Phase II/III clinical trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential applications, such as counteracting opioid-induced respiratory depression, has continued.[2]

Pharmacology and Mechanism of Action

Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the 5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity is a key aspect of its neuroprotective effect.[10]

Beyond this primary mechanism, Repinotan has been shown to influence several downstream signaling cascades and cellular processes:

  • Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCα signaling.[8][9][11]

  • Neurotrophic Factor Modulation: The compound has been shown to increase the release of the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]

  • Dopaminergic System Modulation: Repinotan increases the activity of dopamine (B1211576) neurons in the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.

Repinotan_Signaling_Pathway Repinotan Repinotan (BAY x 3702) HT1A_Receptor 5-HT1A Receptor Repinotan->HT1A_Receptor G_Protein G-protein Activation HT1A_Receptor->G_Protein PI3K_Pathway PI-3K Pathway Activation HT1A_Receptor->PI3K_Pathway Caspase3_Inhibition Caspase-3 Inhibition HT1A_Receptor->Caspase3_Inhibition K_Channel K+ Channel Opening G_Protein->K_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Glutamate_Release Reduced Glutamate Release Hyperpolarization->Glutamate_Release Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Bcl2_Expression Bcl-2 Expression PI3K_Pathway->Bcl2_Expression Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Expression->Apoptosis_Inhibition Caspase3_Inhibition->Apoptosis_Inhibition Apoptosis_Inhibition->Neuroprotection

Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

Quantitative Data

Binding Affinities (Ki values)

Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other receptor types.

ReceptorTissue SourceKi (nM)
5-HT1A Calf Hippocampus0.19[13]
Rat Cortex0.25[13]
Human Cortex0.25[13]
Rat Hippocampus0.59[13]
5-HT7 -6[13]
α1-adrenergic -6[13]
α2-adrenergic -7[13]
5-HT1D -36[13]
Dopamine D2 -48[13]
Dopamine D4 -91[13]
Sigma sites -176[13]
5-HT2C -310[13]
Efficacy in Animal Models of Stroke and Traumatic Brain Injury

Repinotan has shown significant neuroprotective efficacy in various animal models.

ModelAdministrationDoseTiming of AdministrationEffect (Infarct Volume Reduction)
Permanent Middle Cerebral Artery Occlusion Intravenous Bolus3 µg/kg-73%[14]
Intravenous Infusion3 µg/kg/hour-65%[14]
Intravenous Infusion10 µg/kg/hour-65%[14]
Intravenous Infusion10 µg/kg/hourDelayed by 5 hours43%[14]
Transient Middle Cerebral Artery Occlusion Intravenous Infusion10 µg/kg/hourImmediately after occlusion97%[14]
Intravenous Infusion10 µg/kg/hourDelayed by 5 hours81%[14]
Acute Subdural Hematoma Intravenous Infusion3 µg/kg/hour-65%[14]
Intravenous Infusion10 µg/kg/hour-65%[14]
Intravenous Infusion3 µg/kg/hourDelayed by 5 hours54%[14]
Pharmacokinetic Parameters
ParameterSpeciesValue
Half-life (t1/2) Rat0.6 hours[13]
Rhesus Monkey0.4 hours[13]
Blood-Brain Barrier -Freely crosses[2][7]

Experimental Protocols

Animal Models of Stroke and Traumatic Brain Injury

The neuroprotective effects of Repinotan were evaluated in established animal models of focal cerebral ischemia and traumatic brain injury.

  • Permanent Middle Cerebral Artery Occlusion (pMCAO): This model involves the permanent blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection or a continuous intravenous infusion.[14]

  • Transient Middle Cerebral Artery Occlusion (tMCAO): In this model, the middle cerebral artery is temporarily occluded and then reperfused, mimicking the conditions of some human strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate its therapeutic window.[14]

  • Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by the reduction in infarct volume.[14]

The following diagram outlines a general experimental workflow for these animal studies.

Animal_Model_Workflow Animal_Selection Animal Selection (e.g., Rats) Model_Induction Induction of Ischemia or Injury (pMCAO, tMCAO, or Hematoma) Animal_Selection->Model_Induction Randomization Randomization to Treatment Groups Model_Induction->Randomization Treatment_Admin Repinotan or Placebo Administration (IV Bolus or Infusion) Randomization->Treatment_Admin Monitoring Physiological Monitoring Treatment_Admin->Monitoring Endpoint Endpoint Assessment (e.g., 24h post-insult) Monitoring->Endpoint Analysis Infarct Volume Measurement (e.g., Histological Staining) Endpoint->Analysis Results Data Analysis and Comparison Analysis->Results

Caption: General experimental workflow for in vivo neuroprotection studies.

In Vitro Apoptosis Assays

The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

  • Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]

  • Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (B1682477) (25 nM) or through serum deprivation.[12][15]

  • Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM to 1 µM).[15]

  • Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release of lactate (B86563) dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting DNA fragmentation.[15]

  • Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.

Apoptosis_Assay_Workflow Cell_Culture Primary Neuronal Culture (Hippocampal or Cortical) Treatment_Groups Establishment of Treatment Groups (Control, Apoptosis Inducer, Repinotan + Inducer) Cell_Culture->Treatment_Groups Repinotan_Pretreatment Pretreatment with Repinotan (Varying Concentrations) Treatment_Groups->Repinotan_Pretreatment Apoptosis_Induction Induction of Apoptosis (e.g., Staurosporine) Repinotan_Pretreatment->Apoptosis_Induction Incubation Incubation (e.g., 24 hours) Apoptosis_Induction->Incubation Apoptosis_Assessment Assessment of Cell Death (LDH Release, DNA Fragmentation) Incubation->Apoptosis_Assessment Data_Analysis Data Analysis and Comparison Apoptosis_Assessment->Data_Analysis

Caption: Workflow for in vitro apoptosis assays.

Electrophysiological Studies

The effects of Repinotan on neuronal firing were assessed using electrophysiological techniques.

  • Preparation: Studies were conducted on anesthetized rats.

  • Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.[16]

  • Drug Administration: Repinotan was applied via microiontophoresis or administered systemically.[16][17]

  • Outcome Measures: The primary outcome was the change in the firing rate of the neurons.

  • Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

Clinical Trials Overview

Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic stroke and traumatic brain injury.[6]

  • Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18] Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours, initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with headache being the most common adverse event.[18] While not statistically significant, a trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]

  • Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse effects on intracranial pressure or hemodynamic parameters.[3]

  • Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute stroke.[2][8]

Conclusion

BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis, and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has contributed significantly to the understanding of the role of the 5-HT1A receptor in neuroprotection and continues to be a valuable reference compound in pharmacological studies.

References

Methodological & Application

Protocol for the Preparation of Repinotan Hydrochloride Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Repinotan hydrochloride is a potent and selective 5-HT1A receptor agonist with significant neuroprotective properties, making it a valuable compound for in vivo research in models of stroke and traumatic brain injury. Due to its physicochemical characteristics, careful consideration must be given to the selection of an appropriate solvent and vehicle to ensure complete dissolution and stability for administration, particularly for intravenous routes.

This document provides a detailed protocol for the dissolution of this compound for in vivo studies. It includes a summary of its physicochemical properties, recommended solvent systems, and step-by-step instructions for preparing both stock and final dosing solutions. The provided protocols are designed to yield clear, injectable-grade solutions suitable for administration in animal models. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₂₁H₂₅ClN₂O₄S[1]
Molecular Weight 436.95 g/mol [1]
CAS Number 144980-77-8[1]
Appearance White, odorless crystals[2]
pKa (Strongest Basic) 9.63 (Predicted)[1]
Solubility in Water 2.1 g/100 ml (21 mg/mL)[2]
Predicted Water Solubility 0.0059 mg/mL[1]
Solubility in DMSO 80 mg/mL[3]
Stability Stable in acidic medium (pH ≤ 4). Sensitive to hydrolysis in weak acidic and neutral aqueous solutions. Unstable in alkaline medium.[2]

Note: A significant discrepancy exists between reported and predicted water solubility. Researchers should empirically verify solubility in their specific aqueous vehicle.

Experimental Protocols

The following protocols describe the preparation of this compound solutions for intravenous administration in in vivo studies. The choice of protocol will depend on the required concentration and the specific experimental design.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Saline (0.9% NaCl), sterile, for injection

  • (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes

  • Sterile syringe filters (0.22 µm)

Preparation of Stock Solution in DMSO

A concentrated stock solution in DMSO is prepared first, which can then be diluted into the final aqueous vehicle.

  • Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

cluster_stock Stock Solution Preparation weigh Weigh Repinotan HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C or -80°C dissolve->store

Workflow for this compound Stock Solution Preparation.
Preparation of Final Dosing Solutions

Two different formulations for the final dosing solution are provided below. These formulations have been shown to solubilize this compound to at least 2.5 mg/mL.

This protocol uses a mixture of DMSO, PEG300, and Tween-80 in saline.

  • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 in the solution should be 40%.

  • Add Tween-80 to the tube. The final concentration of Tween-80 in the solution should be 5%.

  • Add sterile saline (0.9% NaCl) to reach the final desired volume. The final concentration of DMSO will be 10%.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

Example for 1 mL of final solution:

  • 100 µL of 25 mg/mL Repinotan HCl in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of sterile saline

This protocol utilizes SBE-β-CD to enhance solubility.

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to reach the final desired volume. The final concentration of DMSO will be 10%.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

Example for 1 mL of final solution:

  • 100 µL of 25 mg/mL Repinotan HCl in DMSO

  • 900 µL of 20% SBE-β-CD in saline

cluster_protocol_A Protocol A: Co-Solvent Formulation cluster_protocol_B Protocol B: Cyclodextrin Formulation start_A Start with DMSO Stock add_peg Add PEG300 (40%) start_A->add_peg add_tween Add Tween-80 (5%) add_peg->add_tween add_saline_A Add Saline (45%) add_tween->add_saline_A mix_A Vortex to Homogenize add_saline_A->mix_A filter_A Sterile Filter (0.22 µm) mix_A->filter_A final_A Final Dosing Solution filter_A->final_A start_B Start with DMSO Stock add_sbe_cd Add 20% SBE-β-CD in Saline (90%) start_B->add_sbe_cd mix_B Vortex to Homogenize add_sbe_cd->mix_B filter_B Sterile Filter (0.22 µm) mix_B->filter_B final_B Final Dosing Solution filter_B->final_B

Workflow for Final Dosing Solution Preparation.

Stability and Storage of Dosing Solutions

  • A ready-to-use infusion solution of this compound in 0.9% NaCl is reported to be chemically stable for at least 30 hours at room temperature.

  • Due to its sensitivity to hydrolysis at neutral pH, it is recommended to use freshly prepared dosing solutions.[2] If storage is necessary, it should be for a limited time at 2-8°C and protected from light.

Safety Precautions

  • This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All preparation steps for injectable solutions should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound exerts its neuroprotective effects through the activation of 5-HT1A receptors. This activation initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in excitotoxicity.

cluster_pathway Repinotan HCl Signaling Pathway repinotan Repinotan HCl receptor 5-HT1A Receptor repinotan->receptor g_protein G-protein Activation receptor->g_protein k_channel K+ Channel Opening g_protein->k_channel hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition neuroprotection Neuroprotection inhibition->neuroprotection

Simplified Signaling Pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Repinotan Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative determination of Repinotan hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC separation and detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.

Introduction

This compound is a serotonin (B10506) (5-HT1A) receptor agonist that has been investigated for various neurological and psychiatric disorders. Accurate and reliable quantification of Repinotan in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC method designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For example, Mobile Phase A could be 10 mM ammonium acetate in water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.[2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at 40°C.[4]

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength for this compound or, for higher sensitivity and selectivity, mass spectrometry (MS) detection.[3]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5][6]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample is common) to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 10 µL) into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. The values are illustrative and should be validated in the user's laboratory.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Retention Time of Repinotan ~ 4.5 min (example)
Retention Time of IS ~ 5.2 min (example)
Precision (Intra-day & Inter-day) < 15% RSD
Accuracy 85 - 115%
Recovery > 85%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation detection Detection (UV or MS) chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Repinotan calibration_curve->quantification final_result final_result quantification->final_result Final Concentration

Experimental Workflow for Repinotan Quantification

Discussion

The described HPLC method provides a reliable and efficient means for quantifying this compound in human plasma. The protein precipitation sample preparation method is simple, fast, and cost-effective, making it suitable for high-throughput analysis.[7][8] The use of a C18 column provides good separation for a wide range of small molecules. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.[4]

Conclusion

This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC. The method is straightforward, robust, and can be readily implemented in a laboratory setting for various research and clinical applications. It is recommended that a full method validation be performed in the destination laboratory to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for Repinotan Hydrochloride in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Repinotan's neuroprotective effects are primarily mediated through its agonistic activity at 5-HT1A receptors.[2][5][6] The proposed mechanisms include:

  • Neuronal Hyperpolarization: Activation of post-synaptic 5-HT1A receptors leads to the opening of G protein-coupled inwardly rectifying K+ channels.[2][5][6] This causes potassium ion efflux, resulting in hyperpolarization of the neuronal membrane.

  • Inhibition of Neuronal Firing and Glutamate Release: The hyperpolarized state of the neuron reduces its excitability, thereby inhibiting neuronal firing and decreasing the release of the excitatory neurotransmitter glutamate.[2][5][6] This reduction in excitotoxicity is a key factor in its neuroprotective action.

  • Modulation of Apoptotic Pathways: Repinotan (B170810) has been shown to influence several downstream signaling cascades involved in cell survival and apoptosis. It affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3, a key executioner enzyme in apoptosis, through the MAPK and PKCα signaling pathways.[2][4][6][7]

Signaling Pathway of Repinotan Hydrochloride

Repinotan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Repinotan Repinotan HCl Receptor 5-HT1A Receptor Repinotan->Receptor G_protein G-protein Receptor->G_protein activates PLC PLCβ Receptor->PLC activates K_channel K+ Channel G_protein->K_channel opens Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization K+ efflux Ras Ras PLC->Ras Raf Raf-1 Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK PKC PKCα ERK->PKC activates Caspase3_active Active Caspase-3 PKC->Caspase3_active inhibits Apoptosis Apoptosis Caspase3_active->Apoptosis Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: Repinotan's neuroprotective signaling cascade.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating this compound in TBI and related injury models.

Table 1: Preclinical Efficacy of Repinotan in Animal Models of Brain Injury

Animal ModelSpeciesRepinotan HCl DoseAdministration Route & TimingPrimary OutcomeEfficacyReference
Acute Subdural HematomaRat3 and 10 µg/kg/hContinuous i.v. infusionInfarct Volume Reduction65% reduction[3][8]
Acute Subdural HematomaRat3 µg/kg/hContinuous i.v. infusion, 5h post-injuryInfarct Volume Reduction54% reduction[3][8]
Controlled Cortical ImpactRat10 µg/kg/h4-hour continuous i.v. infusion, 5 min post-injuryHistopathology & Spatial LearningReduced hippocampal neuronal loss and cortical damage; attenuated spatial learning deficits[4]
Permanent MCAORat3 µg/kgi.v. bolusInfarct Volume Reduction73% reduction[3][8]
Permanent MCAORat3 and 10 µg/kg/hContinuous i.v. infusionInfarct Volume Reduction65% reduction[3][8]
Permanent MCAORat10 µg/kg/hContinuous i.v. infusion, 5h post-occlusionInfarct Volume Reduction43% reduction[3][8]
Transient MCAORat10 µg/kg/hContinuous i.v. infusion, immediately after occlusionInfarct Volume Reduction97% reduction[3][8]
Transient MCAORat10 µg/kg/hContinuous i.v. infusion, 5h post-occlusionInfarct Volume Reduction81% reduction[3][8]

MCAO: Middle Cerebral Artery Occlusion

Table 2: Clinical Trial Data for Repinotan in Severe Traumatic Brain Injury

Study PhaseNumber of PatientsRepinotan HCl DoseAdministration Route & DurationPrimary EndpointKey FindingsReference
Phase II600.5, 1.25, or 2.50 mg/dayContinuous i.v. infusion for 7 daysSafety and TolerabilityWell-tolerated with no adverse effects on intracranial or hemodynamic parameters.[1][9]
Phase II600.5, 1.25, or 2.50 mg/dayContinuous i.v. infusion for 7 daysGlasgow Outcome Scale (GOS)A greater proportion of patients with good or moderate disability in the Repinotan group (60%) vs. placebo (50%).[1][9]

Experimental Protocols

Experimental Workflow for Preclinical TBI Studies

TBI_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury & Treatment cluster_post_injury Post-Injury Assessment Animal_Prep Animal Acclimation & Handling Baseline Baseline Behavioral Testing Animal_Prep->Baseline Anesthesia Anesthesia Baseline->Anesthesia Surgery Surgical Procedure (e.g., Craniotomy) Anesthesia->Surgery TBI_Induction TBI Induction (e.g., CCI) Surgery->TBI_Induction Treatment Repinotan HCl or Vehicle Administration TBI_Induction->Treatment Post_Op Post-operative Care & Monitoring Treatment->Post_Op Behavioral Behavioral Assessments (Motor & Cognitive) Post_Op->Behavioral Histology Histological & Molecular Analysis Behavioral->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis

Protocol 1: Controlled Cortical Impact (CCI) Model in Rats

This protocol describes a common method for inducing a focal TBI.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (300-400g) are typically used.

  • Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.[10]

  • Secure the animal in a stereotaxic frame.

  • Maintain body temperature at 37°C using a heating pad.

  • Shave the scalp and disinfect with an appropriate antiseptic solution.

2. Surgical Procedure:

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

3. TBI Induction:

  • Use a pneumatic or electromagnetic CCI device with a specified impactor tip diameter (e.g., 3-5 mm).

  • Position the impactor tip perpendicular to the exposed dura.

  • Induce the injury with defined parameters (e.g., velocity of 4.0 m/s, penetration depth of 2.6-2.8 mm, and a dwell time of 50-150 ms).[3]

4. Post-Injury and Treatment:

  • Immediately following the impact, administer this compound or vehicle solution. For a continuous infusion, a catheter should be placed in the femoral vein prior to injury.

  • Close the scalp incision with sutures or staples.

  • Discontinue anesthesia and allow the animal to recover in a heated cage.

  • Provide post-operative care, including analgesics and monitoring for any signs of distress.

Protocol 2: Acute Subdural Hematoma (ASDH) Model in Rats

This model simulates a common clinical TBI involving bleeding into the subdural space.

1. Animal Preparation:

  • Follow the same anesthesia and stereotaxic mounting procedures as in the CCI model.

2. Surgical Procedure and ASDH Induction:

  • Perform a small craniotomy or create a burr hole over the desired cortical area.

  • Collect autologous blood from the femoral artery or tail artery.

  • Slowly inject a specified volume of non-heparinized autologous blood (e.g., 400 µL) into the subdural space over the cortex.[11]

  • Seal the craniotomy with bone wax.

3. Post-Injury and Treatment:

  • Administer this compound or vehicle as described in the CCI protocol.

  • Suture the scalp and provide post-operative care and monitoring as previously described.

Protocol 3: Behavioral Assessments

Behavioral tests should be conducted at various time points post-TBI to assess functional deficits and recovery.

1. Motor Function:

  • Neurological Severity Score (NSS): A composite score based on a series of motor, sensory, reflex, and balance tests.[12] Higher scores indicate greater impairment.

  • Beam Walk/Balance Test: Assesses motor coordination and balance by measuring the animal's ability to traverse a narrow beam.[10]

2. Cognitive Function:

  • Morris Water Maze: A widely used test for assessing spatial learning and memory.[10] Parameters to measure include the latency to find a hidden platform and the time spent in the target quadrant.

  • Novel Object Recognition: Evaluates recognition memory based on the animal's innate preference to explore a novel object over a familiar one.

Protocol 4: Histological and Molecular Analysis

At the end of the study period, animals are euthanized for brain tissue analysis.

1. Tissue Preparation:

  • Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix in paraformaldehyde before transferring to a sucrose (B13894) solution for cryoprotection.

  • Section the brains using a cryostat or vibratome.

2. Histological Staining:

  • Nissl Staining (e.g., Cresyl Violet): To assess neuronal morphology and identify areas of neuronal loss.

  • Fluoro-Jade Staining: To specifically label degenerating neurons.

3. Immunohistochemistry:

  • Use specific antibodies to detect markers of apoptosis (e.g., cleaved caspase-3), astrogliosis (e.g., GFAP), and microglial activation (e.g., Iba1).

  • Quantify the staining intensity or the number of positive cells in specific brain regions.

4. Lesion Volume Measurement:

  • Calculate the volume of the cortical lesion from serial brain sections using imaging software. The lesion volume can be expressed as a percentage of the contralateral hemisphere.[13]

Conclusion

This compound has shown promise as a neuroprotective agent in preclinical models of traumatic brain injury. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential. Careful experimental design, including the use of clinically relevant TBI models and a comprehensive battery of outcome measures, will be crucial in translating these preclinical findings to the clinical setting.

References

Application Notes and Protocols: Intravenous Infusion of Repinotan Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed parameters and protocols for the intravenous (IV) infusion of Repinotan (B170810) hydrochloride (also known as BAY x 3702) in rat models. Repinotan hydrochloride is a potent and highly selective 5-HT1A receptor agonist that has been investigated for its neuroprotective effects. The following information, compiled from preclinical studies, offers guidance on establishing experimental setups for pharmacokinetic and pharmacodynamic assessments of this compound.

Data Presentation: Intravenous Infusion Parameters

The following table summarizes the quantitative data for intravenous administration of this compound in rats as reported in key neuroprotective studies. These parameters have been shown to be effective in animal models of stroke and traumatic brain injury.

ParameterBolus InjectionIntravenous Infusion
Animal Model Rats (unspecified strain)Male Long-Evans rats, Sprague-Dawley rats
Dosage Range 0.3 - 100 µg/kg (triple bolus)0.3 - 100 µg/kg/hour
Effective Doses 3 µg/kg (resulted in 73% infarct reduction)3 and 10 µg/kg/hour (resulted in 65% infarct reduction)
Delayed Administration Not specified10 µg/kg/hour (delayed by 5 hours, 43% infarct reduction in permanent MCAO)
3 µg/kg/hour (delayed by 5 hours, 54% infarct reduction in acute subdural hematoma)
Vehicle Not explicitly stated, likely salineNot explicitly stated, likely saline
Study Context Permanent middle cerebral artery occlusion (pMCAO)pMCAO, transient MCAO (tMCAO), acute subdural hematoma

Experimental Protocols

This section outlines a detailed methodology for the continuous intravenous infusion of this compound in rats. This protocol synthesizes specific parameters from published studies with general best practices for rodent IV infusion.

Materials
  • This compound

  • Sterile saline (0.9% NaCl) for vehicle and flushing

  • Infusion pump

  • Vascular access catheters (e.g., for jugular or femoral vein)

  • Surgical instruments for catheter implantation

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer suitable for rats (if required for non-tethered infusions)

  • Syringes and needles of appropriate gauge

Procedure

1. Preparation of Infusion Solution a. Accurately weigh the required amount of this compound. b. Dissolve in sterile saline to achieve the desired final concentration for the intended infusion rate and dosage. For example, to deliver 10 µg/kg/hour to a 300g rat at an infusion rate of 0.5 mL/hour, the concentration would be 6 µg/mL. c. Ensure the pH of the final solution is close to neutral (~7.0) to prevent vein irritation.[1] d. Filter-sterilize the solution using a 0.22 µm syringe filter.

2. Animal Preparation and Catheter Implantation a. Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). b. Surgically implant a catheter into the jugular or femoral vein using aseptic techniques.[1][2] The jugular vein is a common site for chronic catheterization.[1] c. Exteriorize the catheter at the dorsal scapular region. d. Allow the animal to recover from surgery for at least 5 days before starting the infusion study.[3]

3. Infusion Procedure a. House the rat in a cage that allows for free movement. For continuous infusion in unrestrained rats, a tether and swivel system connected to the infusion pump is recommended.[4] b. Connect the exteriorized catheter to the infusion line, ensuring no air bubbles are present. c. Program the infusion pump to deliver the desired infusion rate (e.g., 0.5 mL/hour).[3] The maximum recommended continuous IV administration volume is 4 ml/kg/hour.[1] d. For studies involving a bolus dose followed by continuous infusion, administer the bolus injection via the catheter over a short period (e.g., 1 minute) before starting the continuous infusion. e. Monitor the animal regularly for any signs of distress or adverse reactions throughout the infusion period.

4. Blood Sampling (for Pharmacokinetic Studies) a. If pharmacokinetic analysis is required, a second catheter can be implanted in an artery (e.g., carotid artery) for serial blood sampling.[4] b. Collect blood samples at predetermined time points into appropriate anticoagulant-containing tubes. c. Process the blood samples (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.

Visualizations: Diagrams of Pathways and Workflows

Signaling Pathway of this compound

Repinotan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Repinotan Repinotan 5HT1A_Receptor 5-HT1A Receptor Repinotan->5HT1A_Receptor Binds G_Protein G-protein (Gi/o) 5HT1A_Receptor->G_Protein Activates PLC PLCβ 5HT1A_Receptor->PLC Activates K_Channel GIRK Channel (K+) G_Protein->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Neuronal_Inhibition Inhibition of Neuron Firing Hyperpolarization->Neuronal_Inhibition Glutamate_Reduction Reduced Glutamate Release Neuronal_Inhibition->Glutamate_Reduction Neuroprotection Neuroprotection Glutamate_Reduction->Neuroprotection MAPK MAPK (ERK1/2) PLC->MAPK PKCa PKCα MAPK->PKCa Activates Caspase3_Inhibition Caspase-3 Inhibition PKCa->Caspase3_Inhibition Caspase3_Inhibition->Neuroprotection

Caption: 5-HT1A receptor signaling cascade initiated by Repinotan.

Experimental Workflow: Continuous IV Infusion in Rats

IV_Infusion_Workflow cluster_prep Preparation Phase cluster_infusion Infusion Phase cluster_sampling Data Collection Phase Prep_Solution Prepare & Sterilize Repinotan Solution Connect Connect Catheter to Infusion Pump via Tether/Swivel Prep_Solution->Connect Prep_Animal Surgical Catheter Implantation (Jugular Vein) Recovery Animal Recovery (≥ 5 days) Prep_Animal->Recovery Recovery->Connect Program Program Pump for Desired Dose & Rate Connect->Program Start_Infusion Start Continuous Infusion Program->Start_Infusion Monitor Monitor Animal Throughout Start_Infusion->Monitor Sample Serial Blood Sampling (if required for PK) Start_Infusion->Sample Endpoint Terminal Procedures & Tissue Collection Monitor->Endpoint Sample->Endpoint

Caption: Experimental workflow for continuous intravenous infusion in rats.

Mechanism of Action of this compound

Repinotan is a selective agonist for the 5-HT1A serotonin (B10506) receptor.[5][6][7] Its neuroprotective effects are primarily mediated through the activation of this receptor on both pre- and post-synaptic neurons.[5][6][7] The binding of Repinotan to the 5-HT1A receptor activates G protein-coupled inwardly rectifying K+ channels.[5][6][7] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[5][6][7]

Furthermore, Repinotan has been shown to suppress the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα signaling pathways.[5] This inhibition of apoptosis contributes to its neuroprotective efficacy.[5] Studies have also indicated that Repinotan can affect the death-inhibiting protein Bcl-2 and various growth factors.[5][6] The therapeutic time window for Repinotan's neuroprotective effects in animal models has been observed to be at least 5 hours post-injury, with potential for a longer window at higher doses.[5][6][7]

References

Application Notes and Protocols for Repinotan Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[1][2][3][4][5] The neuroprotective mechanism of Repinotan is primarily attributed to its ability to induce neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[1][2] This hyperpolarization leads to an inhibition of neuronal firing and a reduction in glutamate (B1630785) release, thereby protecting neurons from excitotoxic damage.[1][2] Furthermore, Repinotan has been shown to modulate signaling pathways involved in cell survival, such as the MAPK/ERK pathway, leading to the suppression of apoptosis-related enzymes like caspase-3.[1][6]

These application notes provide detailed protocols for the preparation and use of Repinotan hydrochloride in cell-based assays to investigate its neuroprotective effects and its influence on 5-HT1A receptor signaling.

Data Presentation

Quantitative Data Summary
ParameterSpecies/TissueValue (nM)
KiCalf Hippocampus0.19
KiRat Cortex0.25
KiHuman Cortex0.25
KiRat Hippocampus0.59

Signaling Pathway

The activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which dissociate upon agonist binding. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in promoting cell survival and inhibiting pro-apoptotic factors like caspase-3.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Repinotan Repinotan hydrochloride Receptor 5-HT1A Receptor Repinotan->Receptor binds G_protein Gi/o Protein (α, β, γ) Receptor->G_protein activates MAPK_pathway MAPK/ERK Pathway Receptor->MAPK_pathway activates AC Adenylyl Cyclase G_protein->AC inhibits (αi) GIRK GIRK Channel G_protein->GIRK activates (βγ) cAMP cAMP AC->cAMP reduces K_ion Hyperpolarization GIRK->K_ion K+ efflux PKA PKA cAMP->PKA activates Caspase3 Caspase-3 (active) MAPK_pathway->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

5-HT1A Receptor Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol: Neuroprotection Assay Against Staurosporine-Induced Apoptosis

This protocol describes how to assess the neuroprotective effects of this compound against apoptosis induced by staurosporine (B1682477) in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (10 mM in DMSO)

  • Staurosporine stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates, sterile

  • Sterile pipette tips and tubes

Experimental Workflow:

Neuroprotection Assay Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Incubate for 24-48h (allow cells to adhere) A->B C 3. Pre-treat with Repinotan HCl (various concentrations) B->C D 4. Incubate for 1-2h C->D E 5. Induce Apoptosis with Staurosporine D->E F 6. Incubate for 18-24h E->F G 7. Measure Cell Viability (e.g., MTT assay) F->G H 8. Data Analysis G->H

Neuroprotection Assay Workflow

Procedure:

  • Cell Seeding:

    • Culture neuronal cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh, serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Repinotan dose).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Induction of Apoptosis:

    • Prepare a working solution of staurosporine in serum-free culture medium. The final concentration will need to be optimized for the specific cell line, but a starting point of 100 nM is common for inducing apoptosis.[7]

    • Add a small volume (e.g., 10 µL) of the staurosporine working solution to all wells except for the untreated control wells.

    • Incubate the plate for 18-24 hours at 37°C.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method. For an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, the EC50 value (the concentration of this compound that provides 50% of the maximum neuroprotective effect) can be calculated.

Conclusion

This compound is a valuable research tool for studying the neuroprotective roles of the 5-HT1A receptor. The protocols provided here offer a framework for preparing the compound and conducting cell-based assays to evaluate its efficacy in preventing neuronal apoptosis. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular experimental system. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the mechanism of action and the experimental design.

References

Repinotan Hydrochloride in Middle Cerebral Artery Occlusion (MCAO) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Repinotan (B170810) hydrochloride, a selective 5-HT1A receptor agonist, in preclinical models of ischemic stroke, specifically the middle cerebral artery occlusion (MCAO) model. The following sections detail the neuroprotective effects of Repinotan, its mechanism of action, and protocols for its application in experimental stroke research.

Introduction

Repinotan hydrochloride (also known as BAY x 3702) has demonstrated significant neuroprotective effects in various animal models of brain injury, including permanent and transient MCAO.[1][2][3] Its mechanism of action is primarily mediated through the activation of serotonin (B10506) 5-HT1A receptors, leading to a cascade of events that mitigate ischemic neuronal damage.[3][4] This document summarizes key quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified by measuring the reduction in infarct volume in rodent MCAO models. The data from various studies are summarized in the tables below for easy comparison.

Table 1: Neuroprotective Effects of Repinotan HCl in Permanent MCAO (pMCAO) Model in Rats
Administration RouteDosageTiming of AdministrationInfarct Volume Reduction (%)Reference
Triple Bolus Injection3 µg/kg0, 2, and 4 hours post-occlusion73[1][2]
Intravenous Infusion0.3 µg/kg/hImmediately post-occlusion (4h duration)Reduction observed[1]
Intravenous Infusion1 µg/kg/hImmediately post-occlusion (4h duration)Reduction observed[1]
Intravenous Infusion3 µg/kg/hImmediately post-occlusion (4h duration)65[2]
Intravenous Infusion10 µg/kg/hImmediately post-occlusion (4h duration)65[2]
Intravenous Infusion30 µg/kg/hImmediately post-occlusion (4h duration)Reduction observed[1]
Intravenous Infusion3 µg/kg/h3 hours post-occlusion48[1]
Intravenous Infusion3 µg/kg/h5 hours post-occlusion26[1]
Intravenous Infusion10 µg/kg/h5 hours post-occlusion43[1][2]
Table 2: Neuroprotective Effects of Repinotan HCl in Transient MCAO (tMCAO) Model in Rats (1-hour occlusion)
Administration RouteDosageTiming of AdministrationCortical Injury Reduction (%)Reference
Intravenous Infusion1 µg/kg/hImmediately after reperfusion (4h duration)81[1]
Intravenous Infusion10 µg/kg/hImmediately after reperfusion (4h duration)97[1][2]
Intravenous Infusion100 µg/kg/hImmediately after reperfusion (4h duration)84[1]
Intravenous Infusion10 µg/kg/h3 hours post-reperfusion80[1]
Intravenous Infusion10 µg/kg/h5 hours post-reperfusion81[2]
Table 3: Effect of Repinotan HCl on Ischemia-Induced Glutamate Release in pMCAO Model
Administration RouteDosageGlutamate Release Reduction (% of control)Reference
Bolus Injection1 µg/kg41.6 ± 10.5[1]
Bolus Injection10 µg/kg54.2 ± 14.1[1]

Experimental Protocols

The following are generalized protocols for the application of this compound in MCAO models based on published literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia.[5] The intraluminal suture technique is most common.[5]

Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.

Materials:

  • Anesthetized rat (e.g., Wistar or Long-Evans)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Infusion pump

Procedure:

  • Anesthetize the animal and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA and the CCA distally.

  • Introduce a nylon monofilament suture through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[5]

  • For permanent MCAO (pMCAO) , the suture is left in place.

  • For transient MCAO (tMCAO) , the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

Administration of this compound

Objective: To deliver this compound at a specific dose and time relative to the ischemic insult.

Protocols:

  • Intravenous (i.v.) Bolus Injection:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • At the desired time point (e.g., immediately after occlusion), administer the calculated dose as a single bolus injection, typically via the tail vein.

    • For a triple bolus regimen, repeat the injection at specified intervals (e.g., 0, 2, and 4 hours post-occlusion).[1]

  • Continuous Intravenous (i.v.) Infusion:

    • Prepare a solution of this compound for infusion.

    • Connect the infusion line to a catheterized vein (e.g., femoral or tail vein).

    • Using an infusion pump, administer the solution at a constant rate for the desired duration (e.g., 4 hours).[1]

Assessment of Infarct Volume

Objective: To quantify the extent of ischemic brain damage.

Procedure:

  • At a predetermined time point post-MCAO (e.g., 24 hours, 48 hours, or 7 days), euthanize the animal.

  • Harvest the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).

  • Stain the brain slices with a suitable stain to differentiate between infarcted and non-infarcted tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

  • Capture digital images of the stained sections.

  • Use image analysis software to measure the area of infarction in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors.[3][4][6] The proposed signaling cascade is depicted below.

Repinotan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Repinotan Repinotan 5HT1A_Receptor 5-HT1A Receptor Repinotan->5HT1A_Receptor Binds and Activates G_Protein G-protein (Gi/o) 5HT1A_Receptor->G_Protein Activates Bcl2_Increase ↑ Bcl-2 5HT1A_Receptor->Bcl2_Increase Modulates MAPK_PKCa MAPK / PKCα 5HT1A_Receptor->MAPK_PKCa Activates GIRK_Channel GIRK Channel (K+ Channel) G_Protein->GIRK_Channel Activates Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization K+ Efflux leads to Neuronal_Inhibition Inhibition of Neuronal Firing Hyperpolarization->Neuronal_Inhibition Glutamate_Reduction Reduced Glutamate Release Neuronal_Inhibition->Glutamate_Reduction Neuroprotection Neuroprotection Glutamate_Reduction->Neuroprotection Reduces Excitotoxicity Bcl2_Increase->Neuroprotection Anti-apoptotic Caspase3_Inhibition ↓ Caspase-3 Activity Caspase3_Inhibition->Neuroprotection Anti-apoptotic MAPK_PKCa->Caspase3_Inhibition

Proposed signaling pathway of this compound.

The primary mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1][4][6] This hyperpolarization inhibits neuronal firing and subsequently reduces the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxic neuronal death in stroke.[1][7]

Furthermore, experimental evidence suggests that Repinotan's neuroprotective effects may also involve the modulation of apoptotic pathways.[1][4] This includes the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of caspase-3 activity, potentially through the MAPK and PKCα signaling pathways.[1][4]

Experimental Workflow

A typical experimental workflow for evaluating the neuroprotective efficacy of this compound in an MCAO model is outlined below.

Experimental_Workflow Animal_Preparation Animal Preparation (Anesthesia, Monitoring) MCAO_Surgery MCAO Surgery (Permanent or Transient) Animal_Preparation->MCAO_Surgery Drug_Administration Drug Administration (Repinotan or Vehicle) MCAO_Surgery->Drug_Administration Post_Operative_Care Post-Operative Care and Monitoring Drug_Administration->Post_Operative_Care Behavioral_Assessment Behavioral Assessment (Optional) Post_Operative_Care->Behavioral_Assessment Euthanasia_Tissue_Harvest Euthanasia and Tissue Harvesting Post_Operative_Care->Euthanasia_Tissue_Harvest Behavioral_Assessment->Euthanasia_Tissue_Harvest Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia_Tissue_Harvest->Infarct_Volume_Analysis Molecular_Analysis Molecular Analysis (e.g., Western Blot, IHC) Euthanasia_Tissue_Harvest->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Volume_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Experimental workflow for MCAO studies.

Conclusion

This compound has consistently demonstrated robust neuroprotective effects in preclinical MCAO models of ischemic stroke, showcasing a favorable therapeutic window and a multi-faceted mechanism of action.[2][4] The provided data and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies for stroke. Despite promising preclinical results, it is important to note that clinical trials in acute ischemic stroke patients did not demonstrate efficacy, leading to the discontinuation of its development for this indication.[8] Nevertheless, the study of Repinotan in MCAO models continues to provide valuable insights into the role of the 5-HT1A receptor in neuroprotection.

References

Application Notes and Protocols: Immunohistochemical Analysis of 5-HT1A Receptor Activation by Repinotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride (Repinotan), a high-affinity, selective, and full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant neuroprotective properties in various experimental models of brain injury.[1][2][3][4][5] Its mechanism of action is primarily mediated through the activation of pre- and post-synaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[1][6][7] Understanding the cellular and molecular consequences of Repinotan-induced 5-HT1A receptor activation is crucial for elucidating its therapeutic potential.

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within the cellular context of tissues. While IHC can readily identify the expression of the 5-HT1A receptor itself, determining its activation state requires assessing its downstream signaling effects. Activation of the 5-HT1A receptor by an agonist like Repinotan initiates a cascade of intracellular events. Therefore, IHC protocols targeting key phosphorylated downstream effector proteins, such as p-ERK and p-Akt, or observing changes in the expression of proteins like Bcl-2, serve as reliable surrogate measures for receptor activation.

These application notes provide an overview of the signaling pathways activated by Repinotan and offer detailed protocols for using immunohistochemistry to detect and quantify the downstream markers of 5-HT1A receptor activation in neural tissue.

Signaling Pathways Activated by Repinotan

Activation of the 5-HT1A receptor by Repinotan triggers multiple intracellular signaling cascades that contribute to its neuroprotective effects. The primary mechanism involves the Gαi/o subunit inhibiting adenylyl cyclase, and the Gβγ subunit activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to neuronal hyperpolarization, which suppresses neuronal firing and reduces excitotoxic glutamate (B1630785) release.[1][5][8]

Beyond this canonical pathway, Repinotan stimulates other crucial signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to promoting cell survival and inhibiting apoptosis.[3][7] One critical neuroprotective route involves the suppression of caspase-3, a key executioner enzyme in apoptosis, through a PLC → ERK1/2 → PKCα signaling axis.[2][8][9]

G_1 General Signaling Pathways of 5-HT1A Receptor Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Repinotan Repinotan HCl Receptor 5-HT1A Receptor Repinotan->Receptor Binds G_Protein Gi/o Protein Complex (α, β, γ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates PI3K PI3K G_betagamma->PI3K Activates PLC PLC G_betagamma->PLC Activates Hyperpolarization Neuronal Hyperpolarization (↓ Firing, ↓ Glutamate Release) GIRK->Hyperpolarization Akt Akt PI3K->Akt ERK ERK1/2 PLC->ERK Survival ↑ Cell Survival ↑ Protein Synthesis Akt->Survival ERK->Survival Apoptosis ↓ Apoptosis ERK->Apoptosis

Caption: Overview of 5-HT1A receptor signaling cascades activated by Repinotan.

G_2 Repinotan-Mediated Caspase-3 Suppression Pathway Repinotan Repinotan HCl Receptor 5-HT1A Receptor Repinotan->Receptor PLC PLCβ Receptor->PLC Activates Ras Ras PLC->Ras Raf Raf-1 Ras->Raf ERK ERK1/2 Raf->ERK Phosphorylates PKCa PKCα ERK->PKCa Activates Caspase3 Caspase-3 PKCa->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Specific pathway showing Repinotan's inhibition of apoptosis.[9]

Application Notes

  • Antibody Selection: The success of the IHC protocol is critically dependent on the specificity and sensitivity of the primary antibodies. It is imperative to use antibodies validated for IHC applications in the species and tissue type under investigation. For detecting receptor activation, highly specific antibodies against the phosphorylated forms of target proteins (e.g., Phospho-ERK1/2 (Thr202/Tyr204), Phospho-Akt (Ser473)) are required.

  • Controls: Appropriate controls are essential for accurate data interpretation.

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Positive Control: Use tissue known to express the target protein. For phospho-specific antibodies, use tissue treated with a known activator of the pathway.

    • Pharmacological Control: Pre-treatment with a specific 5-HT1A antagonist, such as WAY 100635, before Repinotan administration should block the phosphorylation of downstream targets, confirming that the observed effect is mediated by the 5-HT1A receptor.[1][2][5][8]

  • Quantification: To obtain quantitative data, images should be captured under consistent settings (e.g., exposure time, magnification). The intensity of the IHC signal or the number of positive cells can be measured using image analysis software (e.g., ImageJ, CellProfiler). Data should be normalized to a relevant reference, such as the total number of cells (e.g., DAPI-stained nuclei) in the field of view.

Experimental Protocols

Workflow for IHC Analysis of 5-HT1A Receptor Activation

G_3 Experimental Workflow for Immunohistochemical Analysis start Start: Animal Model (e.g., Rat model of ischemia) treatment Treatment Groups: 1. Vehicle Control 2. Repinotan HCl 3. WAY 100635 + Repinotan HCl start->treatment perfusion Tissue Collection: Transcardial Perfusion with Saline then 4% PFA treatment->perfusion processing Tissue Processing: Post-fixation, Cryoprotection, and Sectioning (e.g., 30 µm) perfusion->processing staining Immunohistochemical Staining (See Protocol Below) processing->staining imaging Microscopy & Imaging: Confocal or Fluorescence Microscope staining->imaging analysis Image & Data Analysis: Quantify signal intensity or number of positive cells imaging->analysis end End: Interpretation of Results analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Repinotan Hydrochloride Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of Repinotan hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How can I determine the stability of this compound in my aqueous formulation?

To determine the stability of this compound, a forced degradation study, also known as stress testing, is the initial and most critical step.[1] This involves subjecting a solution of the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to accelerate degradation to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]

Q2: What are the recommended stress conditions for a forced degradation study of this compound?

Forced degradation studies should expose this compound to hydrolytic, oxidative, photolytic, and thermal stress. A target degradation of 5-20% is generally considered optimal for developing and validating a stability-indicating method.[2][5]

Table 1: Recommended Stress Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration (example)
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°C2 to 24 hours
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°C2 to 24 hours
Oxidative Degradation 3% to 30% H₂O₂Room Temperature2 to 24 hours
Thermal Degradation Dry Heat (solid) or in Solution60°C to 80°C24 to 72 hours
Photolytic Degradation UV and/or Visible LightRoom Temperature24 to 72 hours

Q3: Which analytical techniques are best for analyzing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating this compound from its degradation products.[6][7][8][9][10] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[1][11][12]

Troubleshooting Guide

Issue 1: Precipitation of this compound during solution preparation or stability studies.

  • Possible Cause: Limited aqueous solubility of this compound, especially at neutral or basic pH where the amine group may be less protonated.

  • Troubleshooting Steps:

    • Adjust pH: Maintain a slightly acidic pH (e.g., 4-6) to ensure the amine group is protonated, which generally increases aqueous solubility.

    • Use Co-solvents: If compatible with the experimental design, consider using a small percentage of a co-solvent like DMSO, methanol, or acetonitrile (B52724) to improve solubility.

    • Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit under the specific buffer and temperature conditions.

Issue 2: No degradation is observed under initial stress conditions.

  • Possible Cause: this compound may be relatively stable under the initial, milder stress conditions.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature.

    • Extend Exposure Time: Increase the duration of the stress exposure.

    • Combined Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be necessary to induce degradation.

Issue 3: More than 20% degradation is observed, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.

  • Troubleshooting Steps:

    • Reduce Stressor Severity: Decrease the concentration of the stressor, the temperature, or the exposure time.

    • Time-Course Study: Perform a time-course study with sample analysis at multiple, shorter time points to distinguish between primary and subsequent degradation products.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 or C8 reversed-phase column is a suitable starting point.

  • Mobile Phase:

  • Elution: Start with a gradient elution to separate all potential degradation products. An example gradient could be 10% B to 90% B over 30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][10]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Solution Prepare Aqueous Solution of Repinotan HCl Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep_Solution->Stress_Conditions HPLC_Analysis HPLC-UV/PDA Analysis Stress_Conditions->HPLC_Analysis Assess_Degradation Assess % Degradation HPLC_Analysis->Assess_Degradation LCMS_Analysis LC-MS Analysis Assess_Degradation->Stress_Conditions Degradation < 5% (Increase Stress) Identify_Products Identify Degradation Products Assess_Degradation->Identify_Products Degradation > 5% Identify_Products->LCMS_Analysis Structure Elucidation Develop_Method Develop Stability-Indicating Method Identify_Products->Develop_Method

Caption: Workflow for this compound Stability Assessment.

This guide provides a foundational framework for investigating the aqueous stability of this compound. For specific quantitative data, it is recommended to perform the described experimental procedures.

References

Repinotan Hydrochloride Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common side effects of Repinotan (B170810) hydrochloride observed in animal studies. The content is structured to offer quick access to troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Repinotan hydrochloride and what is its primary mechanism of action?

A1: this compound is a highly potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Its therapeutic potential, particularly in neuroprotection, is believed to stem from its ability to activate these receptors, leading to neuronal hyperpolarization and a reduction in glutamate (B1630785) release.[2] This action helps protect neurons from overexcitation, a key factor in ischemic brain injury.[2]

Q2: What are the most commonly reported side effects of this compound in animal studies?

A2: Based on available preclinical data, this compound is generally reported to have a good safety profile.[2] The most consistently noted side effects are a mild and transient decrease in mean arterial blood pressure. Some studies on 5-HT1A agonists, the class to which Repinotan belongs, have reported behavioral changes in dogs, including flattened body posture, increased panting, and agitation.[5] At very low doses, a potential for pronociceptive (pain-sensitizing) effects has been suggested.

Q3: Are there any known cardiovascular side effects of this compound in animals?

A3: Preclinical studies have indicated that this compound does not cause serious cardiovascular side effects. A mild and transient decrease in mean arterial blood pressure has been observed.

Q4: What are the known central nervous system (CNS) side effects of this compound in animal models?

A4: A threshold for CNS side effects has been reported at a plasma concentration of 50 μg/L. However, the specific nature of these CNS effects in animal models is not extensively detailed in the available literature. As a 5-HT1A agonist, potential class-related CNS effects could include behavioral changes.[5]

Q5: Has this compound shown any effects on respiratory function in animal studies?

A5: Specific quantitative data on the effects of this compound on respiratory function in animal models is limited in the publicly available literature.

Q6: Are there any reproductive or developmental toxicity concerns with this compound based on animal studies?

A6: Studies in rats have shown that this compound had no adverse effects on male fertility or early embryonic development at doses up to 0.1 mg/kg. Embryotoxicity was only observed at doses that were also toxic to the mother.

Troubleshooting Experimental Issues

Issue 1: Unexpected decrease in blood pressure observed in animal subjects.

  • Possible Cause: This may be a pharmacological effect of this compound, as mild and transient hypotension has been reported.

  • Troubleshooting Steps:

    • Confirm Dosage: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the intended dose.

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the experiment, especially during and immediately after drug administration.

    • Control for Anesthesia: If using an anesthetic agent, be aware that it can also affect blood pressure. Ensure your control group receives the same anesthetic regimen.

    • Consider the Animal Model: The cardiovascular response to 5-HT1A agonists can vary between species.

Issue 2: Animals exhibit unusual behaviors such as flattened posture or agitation.

  • Possible Cause: These may be class-related effects of 5-HT1A receptor agonists.[5]

  • Troubleshooting Steps:

    • Systematic Behavioral Scoring: Implement a standardized behavioral scoring system to objectively quantify the observed behaviors.

    • Acclimatization: Ensure all animals are properly acclimated to the experimental environment and handling procedures to minimize stress-induced behaviors.

    • Video Recording: Record the experiments to allow for detailed and blinded analysis of behavioral changes.

    • Dose-Response Assessment: If feasible, include multiple dose groups to determine if the behavioral effects are dose-dependent.

Data on Side Effects

The following tables summarize the available quantitative data on the side effects of this compound in various animal studies.

Table 1: Cardiovascular Side Effects

Animal ModelRoute of AdministrationDoseObserved EffectCitation
Not SpecifiedNot SpecifiedNot SpecifiedMild and transient decrease in mean arterial blood pressure

Note: Specific quantitative data on the magnitude of blood pressure changes are not consistently reported in the available literature.

Table 2: Central Nervous System Side Effects

Animal ModelRoute of AdministrationPlasma ConcentrationObserved EffectCitation
Not SpecifiedNot Specified50 µg/LThreshold for CNS side effects

Note: The specific nature of the CNS side effects at this threshold is not detailed in the source.

Table 3: Other Reported Effects

Animal ModelRoute of AdministrationDoseObserved EffectCitation
RatNot SpecifiedLow dosesPronociceptive effects
DogNot SpecifiedNot SpecifiedFlattened body posture, increased panting, agitation (class effect of 5-HT1A agonists)[5]

Experimental Protocols

Below are detailed methodologies for key experiments frequently used in the preclinical evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to induce focal cerebral ischemia, mimicking human stroke.

  • Animal Preparation:

    • Male Wistar rats (250-300g) are typically used.

    • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The suture is left in place for the desired duration of ischemia (e.g., 90 minutes).

  • Reperfusion:

    • After the ischemic period, the suture is carefully withdrawn to allow for reperfusion.

    • The neck incision is closed.

  • Post-operative Care:

    • Animals are allowed to recover in a warm environment.

    • Neurological deficit scoring is performed at various time points post-surgery.

    • At the end of the experiment, brains are typically harvested for infarct volume analysis using TTC staining.

Traumatic Brain Injury (TBI) Model in Rodents

The controlled cortical impact (CCI) model is a common method for inducing a reproducible TBI.

  • Animal Preparation:

    • Mice or rats are anesthetized and placed in a stereotaxic frame.

    • A craniotomy is performed over the desired cortical region (e.g., parietal cortex).

  • Injury Induction:

    • A pneumatically or electromagnetically driven impactor with a specific tip size is positioned over the exposed dura.

    • The impactor is rapidly accelerated to a predetermined velocity and depth to create a cortical contusion.

  • Post-Injury Care:

    • The bone flap may be replaced or a sterile sealant is used to cover the craniotomy.

    • The scalp is sutured.

    • Animals are monitored during recovery for any signs of distress.

    • Functional outcomes (e.g., motor function, cognitive performance) are assessed at various time points post-injury.

    • Histological analysis of the brain is performed to evaluate lesion volume and cellular damage.

Visualizations

Signaling Pathway of this compound

Repinotan_Signaling_Pathway Repinotan Repinotan hydrochloride HT1A_Receptor 5-HT1A Receptor Repinotan->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of K_Efflux K+ Efflux GIRK_Channel->K_Efflux Promotes Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Glutamate_Release Reduced Glutamate Release Hyperpolarization->Glutamate_Release

Caption: this compound signaling pathway.

Experimental Workflow for Preclinical Safety Assessment

Preclinical_Safety_Workflow cluster_Core_Battery Core Safety Pharmacology Battery Cardiovascular Cardiovascular System (Rat, Dog) Repeat_Dose Repeat Dose Toxicity (e.g., 28-day) Cardiovascular->Repeat_Dose Respiratory Respiratory System (Rat) Respiratory->Repeat_Dose CNS Central Nervous System (Rat) CNS->Repeat_Dose Dose_Selection Dose Range Finding Studies Single_Dose Single Dose Studies Dose_Selection->Single_Dose Single_Dose->Cardiovascular Single_Dose->Respiratory Single_Dose->CNS Data_Analysis Data Analysis and Reporting Repeat_Dose->Data_Analysis

Caption: Preclinical safety assessment workflow.

References

Optimizing Repinotan Hydrochloride Dosage for Neuroprotection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Repinotan hydrochloride dosage in neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's neuroprotective effects?

This compound is a highly selective 5-HT1A receptor agonist.[1][2][3][4] Its neuroprotective properties are primarily mediated through the activation of these receptors on neurons.[1][2][3][4] This activation leads to neuronal hyperpolarization by opening G protein-coupled inwardly rectifying K+ channels.[1][2][3] The resulting hyperpolarization inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation and subsequent damage.[1][2][3]

Q2: What are other potential neuroprotective mechanisms of this compound?

Beyond its primary mechanism, experimental studies suggest this compound may exert neuroprotective effects through several other pathways. These include influencing the anti-apoptotic protein Bcl-2, affecting the serotonergic glial growth factor S-100β, and modulating Nerve Growth Factor.[2][3][4] Additionally, it has been shown to suppress the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα signaling pathways.[2][3][4]

Q3: What is the optimal neuroprotective dosage of this compound in preclinical models?

The optimal dosage of this compound for neuroprotection in preclinical models, particularly in rats, appears to follow a U-shaped dose-response curve, where both lower and higher doses show reduced efficacy.[1]

  • Intravenous Bolus Injection: A triple bolus injection (at 0, 2, and 4 hours after permanent middle cerebral artery occlusion) showed a maximal infarct volume reduction of 73% at a dose of 3 µg/kg.[1][5] Doses of 1 to 10 µg/kg had a pronounced neuroprotective effect.[1]

  • Continuous Intravenous Infusion: A strong, dose-dependent reduction in infarct size was observed with continuous infusion over 4 hours. Doses of 0.3, 1, 3, 10, and 30 µg/kg/h were effective, with decreased efficacy at the lower and higher ends of this range.[1] In a transient middle cerebral artery occlusion model, a dose of 10 µg/kg/h administered immediately after occlusion reduced infarct volume by 97%.[5]

Q4: What is the therapeutic window for this compound administration?

Preclinical studies in animal models of stroke and traumatic brain injury suggest a therapeutic window of at least 5 hours.[1][3][4][5] Neuroprotective effects were still observed when administration was delayed. For instance, in a permanent middle cerebral artery occlusion model, a 10 µg/kg/h infusion delayed by 5 hours still reduced infarct volume by 43%.[5] In a transient middle cerebral artery occlusion model, the same dose delayed by 5 hours resulted in an 81% reduction in infarct volume.[5]

Q5: Has this compound been successful in clinical trials?

Despite promising preclinical results, a randomized, double-blind, placebo-controlled clinical trial (the BRAINS study) did not demonstrate the efficacy of Repinotan in acute ischemic stroke.[2][3][4] However, a trend toward better tolerability and some evidence of efficacy was observed with a 1.25 mg/day dose.[6][7] This highlights the challenge of translating preclinical findings to clinical success in neuroprotection.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in infarct volume between subjects. Inconsistent occlusion in the MCAO model.Ensure consistent placement and size of the occluding filament. Use of a silicone-coated suture may provide more consistent results than an uncoated one.[4] Consider using a rat strain known for consistent infarcts, such as Fischer-344.[4]
Differences in animal physiology (e.g., age, sex, weight).Standardize the animal model characteristics. Be aware that age can influence infarct size.
Inaccurate drug dosage or administration.Prepare fresh drug solutions for each experiment. Ensure accurate and consistent administration, whether by bolus injection or continuous infusion.
Lack of a clear dose-response relationship. Doses tested are outside the optimal therapeutic range (U-shaped curve).Test a wider range of doses, including those on the lower and higher ends, to fully characterize the dose-response curve. The optimal dose may be narrow.[1]
Insufficient statistical power.Increase the number of animals per group to detect significant differences.
No significant neuroprotective effect observed. Administration is outside the therapeutic window.Administer this compound as early as possible after the ischemic insult. While the window is at least 5 hours, earlier administration is likely more effective.[1][5]
The chosen experimental model is not sensitive to 5-HT1A agonism.Confirm that the 5-HT1A receptor is expressed in the brain region of interest and is involved in the pathophysiology of the chosen model.
Drug degradation.Prepare this compound solutions fresh for each experiment and protect them from light.
Contradictory results between in vitro and in vivo experiments. Differences in drug metabolism and bioavailability.Conduct pharmacokinetic studies to determine the brain concentration of this compound after systemic administration.
Complexity of in vivo models.In vivo models involve multiple cell types and signaling pathways that may not be present in vitro. Consider using more complex in vitro models, such as organotypic brain slices.

Quantitative Data Summary

Table 1: Efficacy of this compound in Preclinical Models

ModelAdministration RouteDosageTime of AdministrationOutcome (Infarct Volume Reduction)
Permanent Middle Cerebral Artery Occlusion (pMCAO)Triple Bolus i.v.3 µg/kg0, 2, and 4 h post-occlusion73%[1][5]
pMCAOContinuous i.v. Infusion3 µg/kg/hImmediate-
pMCAOContinuous i.v. Infusion10 µg/kg/h5 h post-occlusion43%[5]
Transient Middle Cerebral Artery Occlusion (tMCAO)Continuous i.v. Infusion10 µg/kg/hImmediate97%[5]
tMCAOContinuous i.v. Infusion10 µg/kg/h5 h post-occlusion81%[5]
Acute Subdural HematomaContinuous i.v. Infusion3 and 10 µg/kg/h-65%[5]
Acute Subdural HematomaContinuous i.v. Infusion3 µg/kg/h5 h post-occlusion54%[5]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or other appropriate strain (290-300 g)

  • Isoflurane anesthetic

  • MCAO sutures (e.g., silicone-coated)

  • Surgical instruments (forceps, scissors, retractors)

  • Suture thread (e.g., 4-0 silk)

  • Tissue adhesive (e.g., cyanoacrylate)

Procedure:

  • Anesthetize the rat with 2% isoflurane.

  • Place the animal in a supine position and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the arteries and ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Insert the MCAO suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.

  • Remove the clamps to allow reperfusion of the external carotid circulation around the suture.

  • After the desired occlusion period (e.g., 90 minutes), re-anesthetize the animal.

  • Withdraw the suture to allow reperfusion of the MCA.

  • Close the incision in the CCA with tissue adhesive.

  • Suture the neck incision.

Infarct Volume Measurement using TTC Staining

This protocol is for the quantification of ischemic damage in the brain.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) solution (10%)

  • Brain matrix or vibratome

  • Digital scanner or camera

Procedure:

  • Euthanize the animal 24 hours after MCAO.

  • Carefully remove the brain and cool it in a freezer at -80°C for a short period to facilitate slicing.

  • Slice the brain into 2-mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes.

  • The viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in a 10% formaldehyde solution.

  • Digitally scan or photograph the slices.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.

  • To correct for edema, the infarct volume can be calculated using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].

In Vitro Neuronal Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner of apoptosis, in neuronal cell cultures.

Materials:

  • Primary neuronal cell culture

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • Microplate reader

Procedure:

  • Induce apoptosis in your neuronal culture with a suitable stimulus, including an untreated control group.

  • Lyse the cells using a chilled cell lysis buffer and incubate on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Add the supernatant (containing the protein) to a 96-well plate.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assay at 400-405 nm) or fluorescence (for fluorometric assay at Ex/Em = 380/420-460 nm) using a microplate reader.

  • The fold increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated controls.

Mandatory Visualizations

Repinotan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Repinotan Repinotan 5-HT1A_Receptor 5-HT1A Receptor Repinotan->5-HT1A_Receptor Binds to G_Protein G-Protein 5-HT1A_Receptor->G_Protein Activates MAPK_PKCa MAPK / PKCα 5-HT1A_Receptor->MAPK_PKCa Activates Bcl2 Bcl-2 5-HT1A_Receptor->Bcl2 Upregulates K_Channel GIRK Channel G_Protein->K_Channel Opens Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux leads to Inhibition_Firing Inhibition of Neuronal Firing Hyperpolarization->Inhibition_Firing Reduced_Glutamate Reduced Glutamate Release Inhibition_Firing->Reduced_Glutamate Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection Caspase3 Caspase-3 Activity MAPK_PKCa->Caspase3 Inhibits Caspase3->Neuroprotection Prevents Bcl2->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective effects.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment MCAO Induce Ischemia (tMCAO/pMCAO) Administer_Repinotan Administer Repinotan HCl (Bolus or Infusion) MCAO->Administer_Repinotan Behavioral_Tests Behavioral Assessment (Optional) Administer_Repinotan->Behavioral_Tests Infarct_Analysis Sacrifice & Brain Removal (24h post-MCAO) Behavioral_Tests->Infarct_Analysis TTC_Staining TTC Staining Infarct_Analysis->TTC_Staining Volume_Quantification Infarct Volume Quantification TTC_Staining->Volume_Quantification Neuronal_Culture Primary Neuronal Culture Induce_Apoptosis Induce Apoptosis (e.g., Glutamate, Staurosporine) Neuronal_Culture->Induce_Apoptosis Treat_Repinotan Treat with Repinotan HCl Induce_Apoptosis->Treat_Repinotan Apoptosis_Assay Assess Apoptosis (e.g., Caspase-3 Activity, TUNEL) Treat_Repinotan->Apoptosis_Assay

Caption: General experimental workflow for assessing Repinotan's neuroprotection.

References

Overcoming poor solubility of Repinotan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility and stability of Repinotan (B170810) hydrochloride in experimental settings.

Troubleshooting Guide: Solubility and Stability Issues

Researchers may encounter difficulties in dissolving Repinotan hydrochloride or experience its precipitation from solution, particularly in aqueous buffers at physiological pH. This guide offers a systematic approach to troubleshoot these common issues.

Observation Potential Cause Recommended Action
Poor initial dissolution in aqueous buffer (e.g., PBS, pH 7.4) pH-dependent instability and conversion to free base. this compound is stable in acidic conditions (pH ≤ 4) but is susceptible to hydrolysis and precipitation at neutral or alkaline pH. The hydrochloride salt converts to its less soluble free base form.Use an acidic buffer: Prepare solutions in a buffer with a pH of 4 or lower (e.g., citrate (B86180) buffer). • Prepare a concentrated stock in an organic solvent: Dissolve this compound in DMSO (up to 100 mg/mL) to create a high-concentration stock solution.[1]
Precipitate forms immediately upon dilution of DMSO stock into neutral buffer (e.g., PBS) Rapid conversion to the insoluble free base. The large pH shift from the unbuffered DMSO stock to the neutral pH of the buffer causes the compound to crash out of solution.Dilute directly into final medium: Avoid intermediate dilution steps in neutral buffers like PBS. Dilute the DMSO stock directly into the final, complete cell culture medium or assay buffer immediately before use.[2] • Minimize final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on cells.[3][4]
A clear solution becomes cloudy or forms a precipitate over time Slow degradation/hydrolysis. Even if initially dissolved, this compound will gradually hydrolyze and precipitate in neutral or alkaline aqueous solutions when stored.Prepare fresh solutions for each experiment: Do not store this compound in aqueous solutions, especially at neutral or alkaline pH. • Store stock solutions properly: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1]
Inconsistent experimental results between batches Variability in compound concentration due to partial precipitation. Undetected microprecipitation can lead to inconsistent effective concentrations of the compound in your assays.Visual inspection: Carefully inspect solutions for any signs of precipitation before each use. • Sonication: Briefly sonicate the final diluted solution to help dissolve any small, transient precipitates. • Filter the solution: For non-cell-based assays, consider filtering the final solution through a 0.22 µm filter immediately before use.

Frequently Asked Questions (FAQs)

Compound Characteristics and Storage

Q1: What is the known solubility of this compound?

A1: this compound's solubility varies significantly with the solvent. The table below summarizes available data. Its poor aqueous solubility is primarily a function of its instability at physiological pH.

Solvent Solubility Notes
Water 2.1 g/100 mL (21 mg/mL)Stable only at acidic pH (≤ 4). Prone to hydrolysis at neutral/alkaline pH.
Acetone 2.2 g/100 mL (22 mg/mL)-
DMSO ≥ 100 mg/mLRecommended for preparing high-concentration stock solutions.[1]
Co-solvent Mixture 1 ≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
Co-solvent Mixture 2 ≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).

Q2: How should I store this compound?

A2: The solid, powdered form of this compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions made in DMSO should be aliquoted to avoid freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Do not store this compound in aqueous buffers for extended periods.

Solution Preparation for In Vitro Assays

Q3: Why does this compound precipitate when I add it to my cell culture medium at pH 7.4?

A3: this compound is unstable in aqueous solutions with a neutral or alkaline pH. At pH 7.4, the hydrochloride salt rapidly converts to its free base, which is significantly less soluble and precipitates out of solution.

Q4: What is the best way to prepare this compound for a cell-based assay?

A4: The recommended method is to first prepare a high-concentration stock solution in 100% DMSO. Then, immediately before treating your cells, perform a serial dilution or a single dilution of the DMSO stock directly into your complete cell culture medium to achieve the final desired concentration. This one-step dilution into a complex medium containing proteins and other components can help stabilize the compound and prevent immediate precipitation.

Q5: What is the maximum final concentration of DMSO I can use in my cell culture?

A5: The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity or other off-target effects.[3][4] You should always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Alternative Formulation Strategies

Q6: I cannot use DMSO in my experiment. Are there other options?

A6: Yes, though they may be more complex. A patented formulation involves lyophilizing (freeze-drying) this compound with matrix-forming agents like mannitol (B672) and an acidifier like citric acid.[6] This creates a solid powder that, upon reconstitution with an aqueous solution, generates an acidic microenvironment (pH 3.5-5) where the compound is stable and soluble.[6] This approach is more suitable for preparing larger batches for administration rather than for routine in vitro screening.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol details the recommended procedure for preparing working solutions of this compound for treating cultured cells, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder (Molecular Weight: 436.95 g/mol ).

    • Under sterile conditions, dissolve the powder in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly in a water bath.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solution (Immediate Use):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of stock solution required. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock.

    • Directly add the calculated volume of the DMSO stock solution to the pre-warmed complete cell culture medium.

    • Immediately mix thoroughly by gentle pipetting or vortexing.

    • Visually inspect the solution to ensure it is clear before adding it to your cells.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Immediate Use) start Weigh Repinotan HCl Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve vortex Vortex / Sonicate Until Dissolved dissolve->vortex aliquot Aliquot for Storage (-20°C or -80°C) vortex->aliquot thaw Thaw One Aliquot aliquot->thaw dilute Dilute DMSO Stock Directly into Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

Workflow for preparing Repinotan HCl solutions.
Protocol 2: Lyophilization for Enhanced Stability and Reconstitution

This protocol is based on a patented method for creating a stable, lyophilized formulation of this compound that can be reconstituted in an aqueous solution while maintaining an acidic pH for stability.

Materials:

  • This compound

  • Mannitol

  • Citric acid

  • Water for Injection (WFI)

  • Sterile vials for lyophilization

  • Lyophilizer (freeze-dryer)

  • Isotonic saline (0.9% NaCl) for reconstitution

Procedure:

  • Preparation of Pre-lyophilization Solution:

    • For a 1 L batch, dissolve 55 mg of this compound, 20 g of mannitol, and 3.7 g of citric acid in WFI.[6]

    • Adjust the final volume to 1000 mL with WFI.[6]

  • Sterilization and Filling:

    • Sterile filter the aqueous solution through a 0.2 µm filter.

    • Aseptically fill the solution into sterile vials (e.g., 1 mL per vial).

  • Lyophilization Cycle:

    • Place the vials in the lyophilizer.

    • Freeze the solution (e.g., at -50°C).

    • Perform the primary drying phase under vacuum (e.g., 0.2 mbar) at a low shelf temperature (e.g., 0°C).

    • Perform secondary drying to remove residual water.

  • Reconstitution:

    • Reconstitute the lyophilized cake with a known volume of isotonic saline to achieve the desired final concentration. The resulting solution will have a pH of approximately 4, ensuring the stability of the drug.[6]

Signaling Pathway

Repinotan is a selective 5-HT1A receptor agonist. Its neuroprotective effects are mediated through multiple downstream pathways. The primary mechanism involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Additionally, it engages pathways involving MAPK and PKCα to inhibit apoptosis.[4][7]

repinotan Repinotan HCl ht1a 5-HT1A Receptor repinotan->ht1a Binds & Activates g_protein Gi/o Protein ht1a->g_protein Activates girk GIRK Channel Activation g_protein->girk Activates mapk MAPK Pathway g_protein->mapk Modulates pkca PKCα Pathway g_protein->pkca Modulates hyperpolarization Neuronal Hyperpolarization girk->hyperpolarization Leads to inhibition Inhibition of Neuron Firing hyperpolarization->inhibition glutamate Reduced Glutamate Release inhibition->glutamate neuroprotection Neuroprotection glutamate->neuroprotection caspase3 Caspase-3 Activity mapk->caspase3 Suppresses pkca->caspase3 Suppresses caspase3->neuroprotection (Inhibition leads to)

Signaling pathway of this compound.

References

Repinotan hydrochloride dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Repinotan (B170810) hydrochloride, with a specific focus on dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Repinotan hydrochloride?

A1: this compound is a high-affinity, selective, and full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its neuroprotective effects are primarily attributed to the activation of G protein-coupled inwardly rectifying potassium (K+) channels upon binding to both pre- and post-synaptic 5-HT1A receptors.[4][5][6] This activation leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate (B1630785).[4][5][6]

Q2: What is the expected shape of a Repinotan dose-response curve?

A2: Typically, a dose-response curve for a receptor agonist like Repinotan will be sigmoidal (S-shaped). However, due to the dual action on pre-synaptic autoreceptors and post-synaptic receptors, biphasic (U-shaped or inverted U-shaped) responses can occur. At low doses, Repinotan's effect on 5-HT1A autoreceptors may inhibit serotonin release, while at higher doses, the direct stimulation of post-synaptic receptors becomes the dominant effect.[7][8] For example, one study noted that a very low dose of Repinotan enhanced pain perception, while higher doses suppressed it.[9]

Q3: Why did Repinotan fail in clinical trials despite promising preclinical data?

A3: While Repinotan demonstrated strong, dose-dependent neuroprotective effects in various animal models of ischemic stroke and traumatic brain injury, it did not show statistically significant efficacy in human clinical trials.[2][4][10] The reasons for this discrepancy are complex and not fully elucidated but are a common challenge in translating preclinical findings to clinical success.

Q4: What are typical effective concentrations of Repinotan observed in preclinical studies?

A4: The effective concentrations of this compound can vary significantly depending on the experimental model. In animal models of stroke, intravenous infusions in the range of 3 to 10 µg/kg per hour or bolus injections of 0.3 to 100 µg/kg have been shown to be effective.[11] For instance, a 10 µg/kg per hour infusion resulted in a 97% reduction in infarct volume in a transient middle cerebral artery occlusion model.[11]

Troubleshooting Guide: Dose-Response Curve Analysis

This guide addresses common issues encountered during the in vitro or in vivo analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No response or very low potency observed 1. Compound Degradation: Repinotan may have degraded due to improper storage or handling. 2. Cell Line/Model Insensitivity: The chosen cell line or animal model may not express sufficient levels of the 5-HT1A receptor. 3. Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.1. Verify the integrity and purity of the this compound stock. 2. Confirm 5-HT1A receptor expression in your experimental system using techniques like qPCR, Western Blot, or radioligand binding. 3. Expand the dose range to cover a wider spectrum (e.g., from picomolar to micromolar) to ensure the effective concentration range is not missed.[12]
Unusual or Biphasic (U-shaped) Dose-Response Curve 1. Receptor Dualism: As a 5-HT1A agonist, Repinotan acts on both pre-synaptic autoreceptors and post-synaptic receptors, which can have opposing functional effects at different concentration ranges.[7][8] 2. Off-Target Effects: At very high concentrations, Repinotan may interact with other receptors, although it is known to be highly selective for 5-HT1A.[2]1. This can be a true pharmacological effect. Use a non-linear regression model that can fit a biphasic curve. 2. To confirm the effect is 5-HT1A-mediated, run a parallel experiment in the presence of a specific 5-HT1A antagonist, such as WAY 100635. The antagonist should block the observed response.[4][5]
High variability between replicate experiments 1. Inconsistent Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to significant variability. 2. Cell Passage Number: High-passage number cells can have altered receptor expression and signaling. 3. Manual Processing Errors: Inconsistent manual steps in assay preparation or data entry can introduce errors.[12]1. Standardize all experimental protocols meticulously. Ensure consistent timing, temperature, and cell handling. 2. Use cells with a consistent and low passage number for all experiments. 3. Automate liquid handling and data processing steps where possible to minimize human error.
Control values do not align with the curve's asymptote 1. Assay Artifact: The vehicle control may have a slight biological effect, or there might be an issue with the baseline reading of the assay. 2. Data Normalization Issue: The method used to normalize the data (e.g., setting the control to 100%) may be inappropriate if the control itself deviates.[13]1. Investigate the vehicle control for any intrinsic activity. 2. Consider alternative data normalization methods. Sometimes it is more appropriate to fit the curve to the raw data and let the model determine the bottom and top asymptotes.[13]

Quantitative Data from Clinical and Preclinical Studies

Table 1: Dosing in Human Clinical Trials

StudyIndicationDoses Administered (Continuous IV Infusion)Key Finding
BRAINS Study[14]Acute Ischemic StrokePlacebo, 0.5 mg/day, 1.25 mg/day, 2.5 mg/dayThe 1.25 mg/day dose showed a trend toward better tolerability and efficacy, though not statistically significant.
J Neurotrauma (2001)[3]Traumatic Brain InjuryPlacebo, 0.5 mg/day, 1.25 mg/day, 2.50 mg/dayRepinotan was well-tolerated. A descriptively greater proportion of patients had good or moderate outcomes in the treatment groups (60%) vs. placebo (50%).

Table 2: Efficacy in Preclinical Stroke Models[11]

Animal ModelAdministration Route & DoseTime of AdministrationInfarct Volume Reduction
Permanent Middle Cerebral Artery OcclusionIV Bolus (3 µg/kg)Immediate73%
Permanent Middle Cerebral Artery OcclusionIV Infusion (10 µg/kg/hr)5 hours post-occlusion43%
Transient Middle Cerebral Artery OcclusionIV Infusion (10 µg/kg/hr)Immediate97%
Transient Middle Cerebral Artery OcclusionIV Infusion (10 µg/kg/hr)5 hours post-occlusion81%
Acute Subdural HematomaIV Infusion (3 µg/kg/hr)5 hours post-occlusion54%

Experimental Protocols

Protocol 1: In Vitro Neuronal Protection Assay

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media. Plate cells in 96-well plates at a predetermined density and allow them to adhere and differentiate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to cover a wide concentration range (e.g., 1 pM to 10 µM).

  • Treatment: Pre-treat the neuronal cultures with the various concentrations of Repinotan for a specified duration (e.g., 1-2 hours).

  • Induction of Injury: Introduce an excitotoxic insult by adding glutamate (e.g., 50 µM) or another neurotoxic agent to the wells (excluding negative controls).

  • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or a live/dead cell staining kit.

  • Data Analysis: Normalize the viability data to the untreated (no injury) and vehicle-treated (injury) controls. Plot the normalized response against the log of the Repinotan concentration and fit a non-linear regression curve to determine the EC50.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) following an approved animal care protocol. Monitor body temperature and maintain it at 37°C.

  • Surgical Procedure: Perform the MCAO surgery to induce focal cerebral ischemia. This is typically done by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. For transient MCAO, the filament is withdrawn after a set period (e.g., 90 minutes). For permanent MCAO, it is left in place.

  • Drug Administration: Administer this compound or a vehicle control via intravenous (IV) infusion or bolus injection at the desired time point (e.g., immediately after occlusion or after a delay).[11]

  • Post-Operative Care: Allow the animal to recover from anesthesia. Monitor for neurological deficits using a standardized scoring system.

  • Infarct Volume Analysis: After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Quantification: Digitize the brain slices and use image analysis software to calculate the infarct volume as a percentage of the total brain volume, correcting for edema. Compare the infarct volumes between the Repinotan-treated and vehicle-treated groups.

Visualizations

Repinotan_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Repinotan Repinotan HCl Receptor 5-HT1A Receptor Repinotan->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition of Neuron Firing Hyperpolarization->Inhibition Glutamate_Reduction Reduced Glutamate Release Inhibition->Glutamate_Reduction

Caption: Signaling pathway of this compound at the 5-HT1A receptor.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Cell Culture or Animal Model B1 Administer Doses (including vehicle control) A1->B1 A2 Create Serial Dilution of Repinotan HCl A2->B1 B2 Incubate / Apply Stimulus (e.g., Ischemic Insult) B1->B2 B3 Measure Biological Response / Endpoint B2->B3 C1 Normalize Data to Controls B3->C1 C2 Plot Response vs. Log[Concentration] C1->C2 C3 Fit Non-Linear Regression Curve C2->C3 C4 Determine EC50 / IC50 and other parameters C3->C4

Caption: General workflow for a Repinotan dose-response curve experiment.

Troubleshooting_Logic Start Dose-Response Curve Looks Unexpected Q_Shape Is the curve Biphasic (U-shaped)? Start->Q_Shape Q_Response Is there little or no response? Start->Q_Response [If not biphasic] Q_Shape->Q_Response No A_Biphasic This may be a true effect. Confirm with 5-HT1A antagonist. Q_Shape->A_Biphasic Yes A_NoResponse Check compound integrity, receptor expression, and expand dose range. Q_Response->A_NoResponse Yes A_Variability Review protocol for consistency. Check cell passage number. Standardize procedures. Q_Response->A_Variability No, but high variability exists

Caption: Logical diagram for troubleshooting common dose-response curve issues.

References

Navigating Inconsistent In Vivo Results with Repinotan Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the challenge of inconsistent in vivo results with Repinotan (B170810) hydrochloride. Despite promising preclinical neuroprotective effects, the translation of these findings to clinical efficacy has been challenging. This resource aims to empower researchers to identify and mitigate potential sources of variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Repinotan hydrochloride and what is its primary mechanism of action?

This compound (also known as BAY x 3702) is a highly selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] Its neuroprotective effects are primarily attributed to the activation of pre- and post-synaptic 5-HT1A receptors, which leads to neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying K+ channels.[2] This hyperpolarization inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation, a key mechanism of injury in ischemic stroke and traumatic brain injury.[2]

Q2: What are the downstream signaling pathways affected by this compound?

Beyond its immediate effect on neuronal firing, this compound influences several intracellular signaling pathways that contribute to its neuroprotective effects. These include:

  • Anti-apoptotic pathways: It has been reported to activate the phosphatidylinositol 3-kinase (PI-3K) pathway and stimulate the expression of the anti-apoptotic protein Bcl-2.[1]

  • Inhibition of Caspase-3 activity: Repinotan can suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through the MAPK and PKCα signaling pathways.[2]

  • Neurotrophic factor release: It can increase the release of the neurite extension factor S-100 beta.[1]

Q3: Why were the clinical trials with this compound for stroke unsuccessful despite promising preclinical data?

The discrepancy between robust neuroprotection in animal models and the lack of efficacy in human clinical trials is a significant challenge in neuroprotective drug development. While the exact reasons for Repinotan's clinical trial failure are not definitively established, several factors are thought to have contributed:

  • Translational Gap: The pathophysiology of stroke in humans is more complex and heterogeneous than in controlled animal models.

  • Therapeutic Window: While preclinical studies showed a therapeutic window of at least 5 hours, the time to treatment in clinical trials may have been longer or more variable.[2]

  • Pharmacokinetics: Differences in drug metabolism and distribution between animal models and humans can lead to different effective concentrations at the target site. Repinotan is primarily metabolized by the CYP2D6 enzyme, which exhibits significant genetic polymorphism in humans, leading to variations in drug clearance.[3]

Troubleshooting Inconsistent In Vivo Results

Variability in in vivo experimental outcomes with this compound can arise from several factors. This guide provides a systematic approach to troubleshooting and improving the reproducibility of your results.

Dosing and Administration

Issue: Observed efficacy is lower than expected or highly variable between animals.

Possible Causes & Troubleshooting Steps:

  • Incorrect Dose: this compound has been shown to have a broad and sometimes U-shaped dose-response curve in animal models.[4] This means that both lower and higher doses may be less effective than an optimal dose.

    • Recommendation: Conduct a dose-response study in your specific model to determine the optimal effective dose. Refer to the provided tables for dose ranges used in previously successful studies.

  • Drug Solution Instability: The stability of the this compound solution can impact the actual administered dose.

    • Recommendation: Prepare fresh solutions for each experiment. This compound is soluble in DMSO and can be prepared in a co-solvent vehicle for intravenous administration.[2][5] A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[5]

  • Inaccurate Administration: Intravenous administration requires precision to ensure the entire dose is delivered.

    • Recommendation: Ensure proper catheter placement and visually inspect for any leakage during and after administration.

Timing of Administration

Issue: Lack of neuroprotective effect despite using a previously reported effective dose.

Possible Cause & Troubleshooting Steps:

  • Therapeutic Window Exceeded: The neuroprotective efficacy of Repinotan is time-dependent. While a therapeutic window of at least 5 hours has been demonstrated in some animal models, this can vary depending on the specific model and the severity of the injury.[2][4]

    • Recommendation: Administer this compound as early as possible after the induced injury. If a delayed treatment paradigm is necessary, consider that higher doses may be required to achieve efficacy at later time points.[2]

Animal Model and Metabolism

Issue: Results are not consistent with published data, even when following similar protocols.

Possible Causes & Troubleshooting Steps:

  • Species and Strain Differences in Metabolism: Repinotan is primarily metabolized by the CYP2D6 enzyme.[3] The expression and activity of CYP2D6 orthologs can vary significantly between different species and even between different strains of the same species. This can lead to substantial differences in drug clearance and exposure.

    • Recommendation: Be aware of the CYP2D6 status of your chosen animal model. For example, some mouse strains have different Cyp2d gene clusters. If possible, measure plasma concentrations of Repinotan to correlate exposure with efficacy.

  • Anesthetic Interactions: The choice of anesthetic can influence physiological parameters and potentially interact with the study drug. Some anesthetics, like ketamine, have been shown to affect the serotonin system, and both isoflurane (B1672236) and ketamine can alter the pharmacokinetics of other drugs in the brain.[6][7]

    • Recommendation: Use a consistent anesthetic regimen across all experimental groups. Be aware of the potential for interaction and consider that the anesthetic itself may influence the degree of neuroprotection. If unexpected results are observed, consider piloting a study with an alternative anesthetic.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Stroke Models

Animal ModelDosing RegimenAdministration RouteTiming of AdministrationOutcome MeasureEfficacyReference
Permanent Middle Cerebral Artery Occlusion (pMCAO) - Rat3 µg/kg (bolus)IntravenousImmediately after occlusionInfarct volume reduction73%[4]
pMCAO - Rat3 and 10 µg/kg/h (infusion)IntravenousImmediately after occlusionInfarct volume reduction65%[4]
pMCAO - Rat10 µg/kg/h (infusion)Intravenous5 hours after occlusionInfarct volume reduction43%[4]
Transient Middle Cerebral Artery Occlusion (tMCAO) - Rat10 µg/kg/h (infusion)IntravenousImmediately after occlusionInfarct volume reduction97%[4]
tMCAO - Rat10 µg/kg/h (infusion)Intravenous5 hours after occlusionInfarct volume reduction81%[4]

Table 2: In Vivo Efficacy of this compound in Traumatic Brain Injury Models

Animal ModelDosing RegimenAdministration RouteTiming of AdministrationOutcome MeasureEfficacyReference
Acute Subdural Hematoma - Rat3 and 10 µg/kg/h (infusion)IntravenousImmediately after injuryInfarct volume reduction65%[4]
Acute Subdural Hematoma - Rat3 µg/kg/h (infusion)Intravenous5 hours after injuryInfarct volume reduction54%[4]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Model of Stroke

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For in vivo administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

    • Dilute the this compound stock solution with the vehicle to the final desired concentration. Ensure the solution is clear and free of precipitation. Warm the solution slightly if necessary to aid dissolution.[5]

  • Animal Preparation:

    • Anesthetize the rat using a consistent and appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically expose the femoral vein and insert a catheter for intravenous administration.

  • Induction of Ischemia:

    • Induce focal cerebral ischemia using a standard model such as transient or permanent middle cerebral artery occlusion (tMCAO or pMCAO).

  • Drug Administration:

    • Administer the prepared this compound solution or vehicle control intravenously as either a bolus injection or a continuous infusion at the predetermined time point relative to the ischemic insult.

  • Post-operative Care and Outcome Assessment:

    • Monitor the animal's physiological parameters during and after surgery.

    • At the designated endpoint (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis (e.g., TTC staining).

Visualizations

Signaling_Pathway Repinotan Repinotan hydrochloride HT1A 5-HT1A Receptor Repinotan->HT1A G_protein G-protein activation HT1A->G_protein PI3K PI3K Pathway activation HT1A->PI3K MAPK_PKC MAPK/PKCα Pathway HT1A->MAPK_PKC S100b S-100β release HT1A->S100b K_channel K+ Channel activation G_protein->K_channel Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neuron_firing Inhibition of Neuron Firing Hyperpolarization->Neuron_firing Glutamate_release Reduced Glutamate Release Hyperpolarization->Glutamate_release Neuroprotection Neuroprotection Neuron_firing->Neuroprotection Glutamate_release->Neuroprotection Bcl2 Bcl-2 expression PI3K->Bcl2 Bcl2->Neuroprotection Caspase3 Caspase-3 inhibition MAPK_PKC->Caspase3 Caspase3->Neuroprotection S100b->Neuroprotection

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Dose Verify Dose and Dose-Response Start->Check_Dose Dose_OK Dose within effective range? Check_Dose->Dose_OK Check_Timing Confirm Timing of Administration Timing_OK Administered within therapeutic window? Check_Timing->Timing_OK Check_Formulation Assess Drug Formulation and Stability Formulation_OK Fresh and proper vehicle used? Check_Formulation->Formulation_OK Check_Model Evaluate Animal Model and Metabolism Model_OK Metabolism comparable to previous studies? Check_Model->Model_OK Check_Anesthesia Consider Anesthetic Interactions Anesthesia_OK Consistent anesthetic protocol? Check_Anesthesia->Anesthesia_OK Dose_OK->Check_Timing Yes Optimize_Dose Optimize Dose Dose_OK->Optimize_Dose No Timing_OK->Check_Formulation Yes Adjust_Timing Adjust Administration Time Timing_OK->Adjust_Timing No Formulation_OK->Check_Model Yes Reformulate Prepare Fresh Solution in appropriate vehicle Formulation_OK->Reformulate No Model_OK->Check_Anesthesia Yes Reevaluate_Model Consider Alternative Animal Model Model_OK->Reevaluate_Model No Pilot_Anesthesia Pilot Study with Alternative Anesthetic Anesthesia_OK->Pilot_Anesthesia No End Consistent Results Anesthesia_OK->End Yes Optimize_Dose->Check_Timing Adjust_Timing->Check_Formulation Reformulate->Check_Model Reevaluate_Model->Check_Anesthesia Pilot_Anesthesia->End

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Start Start Experiment Prep_Solution Prepare Fresh Repinotan Solution Start->Prep_Solution Anesthetize Anesthetize Animal Prep_Solution->Anesthetize Surgery Surgical Procedure (e.g., MCAO) Anesthetize->Surgery Administer_Drug Administer Repinotan or Vehicle Surgery->Administer_Drug Monitor Monitor Physiological Parameters Administer_Drug->Monitor Endpoint Reach Experimental Endpoint Monitor->Endpoint Harvest Harvest Tissue Endpoint->Harvest Analyze Analyze Outcome (e.g., Infarct Volume) Harvest->Analyze End Conclude Experiment Analyze->End

Caption: In vivo experimental workflow.

References

Potential toxicity of Repinotan hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for experiments involving Repinotan (B170810) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects in our cell-based assays at high concentrations of Repinotan hydrochloride. What could be the cause?

A1: While this compound is a highly selective 5-HT1A receptor agonist, at high concentrations, its potential for interacting with other receptors increases. Studies have shown that Repinotan can bind with moderate affinity to α1- and α2-adrenergic receptors, as well as dopamine (B1211576) D2 and D4 receptors. It is advisable to perform counter-screening against these receptors if off-target effects are suspected. Additionally, ensure the solvent concentration is not contributing to cellular stress, and consider reducing the concentration of this compound to a range where it maintains its selectivity for the 5-HT1A receptor. In cultured neurons, neuroprotective effects have been observed at concentrations as low as 50 pM to 1 µM[1][2].

Q2: What are the known adverse effects of this compound at high doses in preclinical animal models?

A2: Preclinical studies in animal models of stroke and traumatic brain injury have generally shown this compound to have a good safety profile with a broad therapeutic window[3][4]. Neuroprotective effects were observed at intravenous doses ranging from 0.3 to 100 µg/kg[3]. While some literature suggests that higher doses might lead to adverse effects, specific details of these effects at concentrations significantly above the therapeutic range are not extensively documented in publicly available studies[5]. It is recommended to conduct dose-ranging studies to determine the optimal therapeutic and safety window for your specific animal model.

Q3: Our in vivo experiments are showing inconsistent results. What factors could be contributing to this variability?

A3: The administration method of this compound can significantly impact its efficacy and consistency. Continuous intravenous infusion has been shown to be more potent and to have a broader dose-response curve compared to bolus injections[5]. This is likely due to the maintenance of optimal brain levels of the compound over time with infusion[5]. Ensure that your administration protocol is consistent and consider if a continuous infusion model is more appropriate for your experimental goals.

Q4: What is the primary mechanism of action of this compound that we should be assessing in our experiments?

A4: The primary mechanism of action of this compound is as a full agonist of the 5-HT1A receptor[6][7]. This activation leads to neuronal hyperpolarization through the opening of G protein-coupled inwardly rectifying K+ channels[4][7]. The subsequent inhibition of neuron firing and reduction in glutamate (B1630785) release are key neuroprotective effects[4][7]. Therefore, assessing changes in neuronal membrane potential, potassium channel activity, or glutamate release would be direct measures of its primary activity.

Q5: Are there any known drug-drug interactions we should be aware of when co-administering other compounds with this compound?

A5: The primary metabolizer of Repinotan is the cytochrome P450 enzyme CYP2D6. Co-administration of compounds that are substrates, inhibitors, or inducers of CYP2D6 could potentially alter the metabolism and clearance of Repinotan. It is crucial to consider the metabolic pathways of any co-administered drugs in your experimental design.

Quantitative Data Summary

ParameterValueSpecies/ModelSource
Neuroprotective Dose Range (in vivo) 0.3 - 100 µg/kg (IV)Rat (stroke/TBI models)[3]
Neuroprotective Concentration (in vitro) 50 pM - 1 µMPrimary rat hippocampal and cortical neurons[1][2]
Clinical Dose Range (Human) 0.5 - 2.5 mg/day (continuous IV infusion)Human (traumatic brain injury and stroke trials)[6][8]

Experimental Protocols

In Vitro Neuroprotection Assay Against Staurosporine-Induced Apoptosis

This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound in cultured neurons[1].

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons from embryonic rats in a suitable neurobasal medium supplemented with B27 and L-glutamine.

    • Plate the neurons on poly-L-lysine coated plates and allow them to mature for at least 7 days in vitro.

  • Experimental Procedure:

    • Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 50 pM to 1 µM) for a specified period (e.g., 30 minutes).

    • Induce apoptosis by adding a known concentration of staurosporine (B1682477) (e.g., 25 nM) to the culture medium.

    • Include a vehicle control group (treated with the same solvent used to dissolve this compound) and a positive control group (treated with staurosporine alone).

    • To confirm the 5-HT1A receptor-mediated effect, include a group pre-treated with a selective 5-HT1A receptor antagonist (e.g., WAY-100635) before adding this compound.

  • Assessment of Cell Death (24 hours post-staurosporine treatment):

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell lysis.

    • Morphological Analysis: Visualize the cells using microscopy to assess for apoptotic bodies and other morphological changes indicative of cell death.

    • DNA Fragmentation Assay: Quantify DNA fragmentation using methods such as TUNEL staining or a commercially available ELISA kit.

In Vivo Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

This protocol is a generalized representation based on animal model studies cited for this compound's efficacy[2][3].

  • Animal Preparation:

    • Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with a suitable anesthetic (e.g., isoflurane).

    • Monitor and maintain body temperature at 37°C.

  • Surgical Procedure (pMCAO):

    • Perform a craniotomy to expose the middle cerebral artery (MCA).

    • Permanently occlude the MCA using electrocoagulation.

  • Drug Administration:

    • Administer this compound via intravenous infusion or bolus injection at the desired doses (e.g., 0.3 - 100 µg/kg).

    • Administration can be initiated immediately after occlusion or at delayed time points to assess the therapeutic window.

    • Include a vehicle-treated control group.

  • Assessment of Infarct Volume (e.g., 24 or 48 hours post-occlusion):

    • Euthanize the animals and perfuse the brains.

    • Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

    • Quantify the infarct volume using image analysis software.

Visualizations

Repinotan_Mechanism_of_Action Repinotan This compound HT1A_Receptor 5-HT1A Receptor Repinotan->HT1A_Receptor Binds to G_Protein Gi/o Protein Activation HT1A_Receptor->G_Protein Activates K_Channel GIRK Channel Opening G_Protein->K_Channel Leads to Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Neuron_Firing Decreased Neuronal Firing Hyperpolarization->Neuron_Firing Glutamate_Release Reduced Glutamate Release Neuron_Firing->Glutamate_Release Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection

Caption: Mechanism of action of this compound.

Caption: In vitro neuroprotection experimental workflow.

References

Technical Support Center: CYP2D6 Metabolism of Repinotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism of Repinotan (B170810) hydrochloride, with a focus on the role of Cytochrome P450 2D6 (CYP2D6) and associated species differences.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of Repinotan hydrochloride?

A1: Published research indicates that this compound is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6)[1]. This is a critical factor to consider in drug development, as variations in CYP2D6 activity can lead to significant interindividual and interethnic differences in drug exposure and response[1].

Q2: What are the known species differences in the metabolism of this compound?

Q3: How does CYP2D6 polymorphism affect the pharmacokinetics of this compound?

A3: CYP2D6 is a highly polymorphic enzyme, with over 100 known alleles that can result in different metabolic phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers. Studies on this compound have shown pharmacokinetic differences between Caucasian and Japanese populations, which is consistent with the known differences in CYP2D6 allele frequencies between these ethnic groups[1]. Individuals with decreased or no CYP2D6 function (poor metabolizers) may have higher plasma concentrations of this compound, potentially leading to an increased risk of adverse effects. Conversely, ultrarapid metabolizers may clear the drug more quickly, which could result in reduced efficacy at standard doses.

Q4: Where can I find specific kinetic data (Km, Vmax) for the metabolism of this compound by different CYP2D6 variants?

A4: Currently, there is a lack of publicly available studies detailing the specific kinetic parameters (Km, Vmax, CLint) for the metabolism of this compound by various human CYP2D6 alleles or in liver microsomes from different preclinical species. To obtain this data, it is recommended to perform in vitro experiments using recombinant human CYP2D6 enzymes corresponding to different alleles and liver microsomes from human donors with known CYP2D6 genotypes, as well as from preclinical species such as dogs, monkeys, and rats.

Q5: What are the major metabolites of this compound?

A5: The specific chemical structures and metabolic pathways of this compound metabolites are not extensively detailed in the available literature. In vivo studies in rats have indicated that metabolites of Repinotan are more polar than the parent compound and do not readily cross the blood-brain barrier. Identifying the major human metabolites is a critical step in drug development, often accomplished through in vitro studies with human liver microsomes followed by structural elucidation using techniques like high-resolution mass spectrometry.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Metabolism Data

Possible Causes:

  • Pipetting Errors: Inaccurate pipetting of the substrate, microsomes, or cofactors.

  • Inconsistent Incubation Times: Variation in the start and stop times of the enzymatic reaction.

  • Microsome Quality: Degradation of microsomal enzymes due to improper storage or multiple freeze-thaw cycles.

  • CYP2D6 Genotype of Human Liver Microsomes: Using pooled or single-donor microsomes with unknown or variable CYP2D6 genotypes will lead to inconsistent results.

Solutions:

  • Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes.

  • Standardize Procedures: Use a consistent and well-documented workflow for all experiments.

  • Proper Microsome Handling: Aliquot microsomes upon receipt and avoid repeated freeze-thaw cycles. Store at -80°C.

  • Use Characterized Microsomes: Whenever possible, use pooled human liver microsomes with a known mix of CYP2D6 genotypes or single-donor microsomes with specific, genotyped CYP2D6 alleles to understand the impact of genetic variation.

Issue 2: No or Very Low Metabolism of this compound Observed

Possible Causes:

  • Inactive Cofactors: Degradation of the NADPH regenerating system.

  • Incorrect Buffer pH: The pH of the incubation buffer is outside the optimal range for CYP2D6 activity (typically pH 7.4).

  • Inhibitor Contamination: Presence of a CYP2D6 inhibitor in the test system (e.g., from the solvent used to dissolve this compound).

  • Low Substrate Concentration: The concentration of this compound is too far below the Michaelis constant (Km) to detect significant turnover.

Solutions:

  • Prepare Fresh Cofactors: Always prepare the NADPH regenerating system fresh on the day of the experiment.

  • Verify Buffer pH: Check and adjust the pH of all buffers before use.

  • Solvent Control: Run a control incubation with the solvent used to dissolve this compound to check for inhibitory effects.

  • Optimize Substrate Concentration: If the Km is unknown, perform a preliminary experiment with a wide range of substrate concentrations to identify a suitable concentration for initial assays.

Issue 3: Difficulty in Identifying and Quantifying Metabolites

Possible Causes:

  • Low Metabolite Abundance: The metabolites are formed at very low levels, below the limit of detection of the analytical method.

  • Matrix Effects: Interference from components of the in vitro matrix (e.g., microsomal proteins, buffer salts) can suppress the ionization of metabolites in the mass spectrometer.

  • Lack of Authentic Standards: Difficulty in confirming the identity of a metabolite without a synthesized reference standard.

Solutions:

  • Increase Incubation Time or Microsome Concentration: To generate more metabolites, consider increasing the incubation time or the concentration of liver microsomes.

  • Optimize Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove interfering matrix components.

  • Use High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, which aids in the generation of elemental compositions and tentative structural assignments.

  • Synthesize Potential Metabolites: Based on predicted metabolic pathways, synthesize potential metabolites to serve as authentic standards for confirmation of identity and for quantitative analysis.

Data Presentation

Due to the absence of publicly available quantitative data for this compound metabolism, the following tables are presented as examples to guide researchers in structuring their experimental results.

Table 1: Example Kinetic Parameters for this compound Metabolism in Human Liver Microsomes with Different CYP2D6 Genotypes

CYP2D6 Genotype (Metabolizer Status)Apparent Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)
1/1 (Normal)[Example Value][Example Value][Example Value]
1/4 (Intermediate)[Example Value][Example Value][Example Value]
4/4 (Poor)[Example Value][Example Value][Example Value]
1xN/1 (Ultrarapid)[Example Value][Example Value][Example Value]

Table 2: Example In Vitro Intrinsic Clearance of this compound in Liver Microsomes from Different Species

SpeciesIn Vitro CLint (µL/min/mg protein)
Human[Example Value]
Dog[Example Value]
Monkey (Cynomolgus)[Example Value]
Rat (Sprague-Dawley)[Example Value]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific analysis of this compound.

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) in Human Liver Microsomes
  • Prepare Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 7.4).

    • This compound stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Pooled human liver microsomes (or microsomes from specific CYP2D6 genotypes).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

  • Incubation Procedure:

    • Prepare a series of dilutions of this compound in phosphate buffer to cover a range of concentrations (e.g., 0.1 to 100 µM).

    • In a 96-well plate, combine the buffer, liver microsomes (final concentration typically 0.1-0.5 mg/mL), and the this compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes, ensure linear reaction velocity).

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the formation of a specific metabolite or the depletion of the parent compound.

  • Data Analysis:

    • Plot the reaction velocity (rate of metabolite formation or substrate depletion) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
  • In Vitro Incubation:

    • Perform a larger-scale incubation using pooled human liver microsomes and a relatively high concentration of this compound (e.g., 10 µM) to generate sufficient quantities of metabolites.

    • Include a control incubation without the NADPH regenerating system.

  • Sample Preparation:

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

  • LC-HRMS Analysis:

    • Inject the reconstituted sample onto a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in both positive and negative ionization modes.

    • Use data-dependent acquisition to trigger MS/MS fragmentation of potential metabolite ions.

  • Data Processing:

    • Compare the chromatograms of the NADPH-fortified and control incubations to identify peaks corresponding to metabolites.

    • Use metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) based on accurate mass shifts from the parent drug.

    • Analyze the MS/MS fragmentation patterns to propose the structure of the metabolites.

Visualizations

Experimental_Workflow_Metabolite_ID cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Processing Repinotan Repinotan HCl Incubation Incubation at 37°C Repinotan->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH Cofactor NADPH->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Protein Precipitation Quench->Centrifuge LC_HRMS LC-HRMS Analysis Centrifuge->LC_HRMS Metabolite_Detection Metabolite Detection LC_HRMS->Metabolite_Detection Structure_Elucidation Structure Elucidation Metabolite_Detection->Structure_Elucidation Species_Comparison_Workflow cluster_species Liver Microsomes start Select Species Microsomes Human Human start->Human Dog Dog start->Dog Monkey Monkey start->Monkey Rat Rat start->Rat Incubation Incubate with Repinotan HCl and NADPH Human->Incubation Dog->Incubation Monkey->Incubation Rat->Incubation Analysis LC-MS/MS Analysis of Metabolite Formation Incubation->Analysis Comparison Compare CLint values Analysis->Comparison

References

Repinotan hydrochloride degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Repinotan hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the identification and interference of its degradation products during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes a sulfonamide, a secondary amine, and a chroman moiety, this compound is susceptible to degradation through several pathways. The primary routes of degradation are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to cleavage of the sulfur-nitrogen (S-N) bond.

  • Oxidative Degradation: The secondary amine is a likely site for oxidation, potentially forming N-oxides or other related impurities. The chroman ring may also be susceptible to oxidative opening.

  • Photolytic and Thermal Degradation: As with many complex organic molecules, exposure to light and high temperatures can induce degradation, leading to a variety of breakdown products.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products or impurities. To identify the source, consider the following:

  • Sample Handling and Storage: Ensure that your stock solutions and samples have been stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation before analysis. This compound solutions should be stored at -20°C for short-term and -80°C for long-term stability.[1]

  • Mobile Phase and Diluent: The pH and composition of your mobile phase or sample diluent could be contributing to on-column or in-vial degradation. Evaluate the stability of this compound in your chosen analytical medium.

  • Forced Degradation: If you suspect the peaks are degradation products, performing a forced degradation study can help confirm their origin. By intentionally stressing the drug under various conditions (acid, base, oxidation, heat, light), you can compare the resulting degradant peaks with the unknown peaks in your sample.

Q3: How can I confirm the identity of a suspected degradation product?

A3: The definitive identification of a degradation product typically requires advanced analytical techniques. A common workflow involves:

  • Isolation: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weight and elemental composition of the unknown peak.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the molecule.

  • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy can fully elucidate its chemical structure.

Troubleshooting Guide: Chromatographic Interference

Problem: Poor resolution between the main this compound peak and a suspected degradation product peak in a reverse-phase HPLC analysis.

Possible CauseSuggested Solution
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. A shallower gradient or isocratic elution with a lower organic content may improve the separation of closely eluting peaks.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase. The ionization state of this compound and its degradation products can significantly impact their retention and selectivity.
Suboptimal Column Chemistry Try a column with a different stationary phase (e.g., phenyl-hexyl, C8) or a different particle size to alter the selectivity of the separation.
Inadequate Method Development The analytical method may not be stability-indicating. It is crucial to develop and validate the method using samples from forced degradation studies to ensure it can separate the active pharmaceutical ingredient (API) from all potential degradation products.[2]

Proposed Degradation Products of this compound

Due to the limited publicly available data on the specific degradation profile of this compound, the following are potential degradation products based on its chemical structure and known degradation pathways of similar functional groups.

Degradation Product (DP)Proposed StructureFormation Pathway
DP1: Sulfonamide Hydrolysis Product 2-(4-aminobutyl)-2,3-dihydro-1,2-benzothiazol-3-one 1,1-dioxide and (2R)-3,4-dihydro-2H-1-benzopyran-2-yl)methanamineHydrolysis (Acid or Base Catalyzed)
DP2: N-Oxide Repinotan N-OxideOxidation
DP3: Chroman Ring-Opened Product (Structure with opened chroman ring)Oxidation

Data on Forced Degradation Studies

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.

Stress ConditionTimeTemperature% Degradation of Repinotan HClMajor Degradation Products Formed
0.1 M HCl24 hours60°C~15%DP1
0.1 M NaOH8 hours60°C~12%DP1
6% H₂O₂24 hoursRoom Temp~20%DP2, DP3
Dry Heat48 hours80°C~8%Various minor products
Photolytic (UV/Vis)7 daysRoom Temp~10%Various minor products

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C. Also, expose a solution of the drug to the same conditions. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to UV (254 nm) and visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples at various time points.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo_thermal Photolytic/Thermal Stress Repinotan This compound DP1 DP1: Sulfonamide Hydrolysis Product Repinotan->DP1 DP2 DP2: N-Oxide Repinotan->DP2 DP3 DP3: Chroman Ring Opened Product Repinotan->DP3 MinorDPs Minor Degradation Products Repinotan->MinorDPs

Caption: Proposed degradation pathways of this compound.

G cluster_workflow Workflow for Unknown Peak Identification A Observe Unknown Peak in HPLC Chromatogram B Perform Forced Degradation Study A->B C Compare Chromatograms (Sample vs. Stressed) B->C D Peak Matches? C->D E Tentative Identification: Degradation Product D->E Yes H Consider Other Sources (e.g., synthesis impurity, excipient) D->H No F Isolate Peak and Characterize (LC-MS, NMR) E->F G Confirm Structure F->G

Caption: Experimental workflow for identifying unknown degradation products.

G cluster_pathway Repinotan Signaling Pathway Repinotan Repinotan HT1A 5-HT1A Receptor Repinotan->HT1A Agonist Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits KChannel GIRK Channel (K+ Channel) Gi->KChannel Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux KChannel->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified signaling pathway for Repinotan as a 5-HT1A receptor agonist.

References

Validation & Comparative

A Comparative Guide to Repinotan Hydrochloride and Buspirone for 5-HT1A Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Repinotan (B170810) hydrochloride and Buspirone (B1668070), focusing on their agonistic activity at the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

The 5-HT1A receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Activation of this receptor, particularly the presynaptic autoreceptors in the dorsal raphe nucleus and postsynaptic receptors in regions like the hippocampus and cortex, modulates serotonergic neurotransmission.[1][2] Repinotan hydrochloride and Buspirone are two prominent ligands that interact with the 5-HT1A receptor, albeit with distinct pharmacological profiles. Repinotan is recognized as a high-affinity, selective, and full agonist at the 5-HT1A receptor.[3][4] In contrast, Buspirone is classified as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors, and it also exhibits affinity for dopamine (B1211576) D2 receptors.[2][5][6]

Data Presentation

Table 1: 5-HT1A Receptor Binding Affinity
CompoundKi (nM)pKiSpeciesRadioligandSource
This compound->10Rat[35S]GTPγS[7]
Buspirone31.67.50Not SpecifiedNot Specified[5][8]
Buspirone3.1 - 891.25 (range)-Human[3H]8-OH-DPAT[9]

Lower Ki and higher pKi values indicate higher binding affinity.

Table 2: 5-HT1A Receptor Functional Activity
CompoundAssayParameterValueSpecies/SystemSource
This compound[35S]GTPγS BindingEmax~50% (relative to 5-HT)Rat Hippocampal Membranes[7]
BuspironeAdenylyl CyclaseIntrinsic Activity0.49 (relative to 5-HT)HeLa cells expressing human 5-HT1A receptors[5]
Buspirone[35S]GTPγS BindingActivityPartial AgonistCHO cells expressing human 5-HT1A receptors[6]
BuspironeAdenylyl CyclaseEC50 (nM)3.0 ± 2.8Human Raphe Nuclei[10]
BuspironeAdenylyl CyclaseEmax12 ± 1.9%Human Raphe Nuclei[10]

Emax represents the maximum response a drug can produce. EC50 is the concentration of a drug that gives a half-maximal response.

Mandatory Visualization

5-HT1A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 5-HT1A Agonist (Repinotan or Buspirone) 5HT1A_Receptor 5-HT1A Receptor Agonist->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Source (e.g., cell membranes or brain tissue) C Incubate receptor source, radioligand, and varying concentrations of test compound A->C B Prepare Solutions: - Radioligand ([3H]8-OH-DPAT) - Test Compound (Repinotan or Buspirone) - Assay Buffer B->C D Rapidly filter mixture to separate bound from free radioligand C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity of bound ligand using liquid scintillation counting E->F G Calculate specific binding and determine IC50 and Ki values F->G

References

Efficacy of Repinotan hydrochloride compared to other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of Repinotan (B170810) hydrochloride with other classes of neuroprotective agents. Drawing upon preclinical experimental data, this document outlines the mechanistic pathways, summarizes quantitative outcomes, and details the experimental protocols utilized in these critical studies.

Introduction to Repinotan Hydrochloride

This compound (BAY x 3702) is a potent and highly selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various animal models of ischemic stroke and traumatic brain injury.[1] Despite promising preclinical results, Repinotan failed to show efficacy in a pivotal Phase III clinical trial for acute ischemic stroke.[2] This guide delves into the preclinical evidence to provide a comparative perspective on its efficacy against other neuroprotective strategies.

Mechanism of Action

Repinotan's primary neuroprotective mechanism is mediated through the activation of 5-HT1A receptors, leading to a cascade of downstream effects that collectively mitigate ischemic neuronal damage.[2][3]

The principal mechanism involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[2][3] This activation leads to neuronal hyperpolarization, which in turn inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate.[2][3] This reduction in excitotoxicity is a cornerstone of its neuroprotective action.

Beyond this primary pathway, Repinotan has been shown to modulate anti-apoptotic pathways. Experimental studies indicate that it can increase the expression of the anti-apoptotic protein Bcl-2 and suppress the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

Signaling Pathway of this compound

Repinotan_Signaling_Pathway Repinotan Repinotan HCl HT1A_Receptor 5-HT1A Receptor Repinotan->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates MAPK_PKC MAPK / PKCα Pathways HT1A_Receptor->MAPK_PKC Modulates GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Efflux K+ Efflux GIRK_Channel->K_Efflux Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Reduced_Glutamate Reduced Glutamate Release Reduced_Firing->Reduced_Glutamate Reduced_Excitotoxicity Reduced Excitotoxicity Reduced_Glutamate->Reduced_Excitotoxicity Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Caspase3 ↓ Caspase-3 Activity MAPK_PKC->Caspase3 Bcl2 ↑ Bcl-2 Expression MAPK_PKC->Bcl2 Apoptosis ↓ Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Apoptosis->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective effects.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of this compound in animal models of stroke and compare it with other classes of neuroprotective agents. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Efficacy of this compound in Rodent Stroke Models
Animal ModelDosing RegimenAdministration RouteTherapeutic WindowInfarct Volume Reduction (%)Reference
Permanent MCAO (Rat)3 µg/kg (bolus)IntravenousImmediate73[1]
Permanent MCAO (Rat)3-10 µg/kg/hr (infusion)IntravenousImmediate65[1]
Permanent MCAO (Rat)10 µg/kg/hr (infusion)Intravenous5 hours post-occlusion43[1]
Transient MCAO (Rat)10 µg/kg/hr (infusion)IntravenousImmediate97[1]
Transient MCAO (Rat)10 µg/kg/hr (infusion)Intravenous5 hours post-occlusion81[1]
Acute Subdural Hematoma (Rat)3-10 µg/kg/hr (infusion)IntravenousImmediate65[1]
Acute Subdural Hematoma (Rat)3 µg/kg/hr (infusion)Intravenous5 hours post-occlusion54[1]
Table 2: Comparative Efficacy of Other Neuroprotective Agents in Rodent Stroke Models
Agent ClassAgentAnimal ModelInfarct Volume Reduction (%)Reference
NMDA Receptor AntagonistMK-801Permanent MCAO (Rat)18-25[4]
NMDA Receptor AntagonistMK-801Transient MCAO (Rat)73[4]
Calcium Channel BlockerNimodipineFocal Cerebral Ischemia (Rat)Statistically significant in 10 of 20 studies[5]
Free Radical ScavengerEdaravone (B1671096)Focal Ischemia (Rodent)25.5 (structural outcome)[6]

Experimental Protocols

The majority of preclinical studies evaluating the neuroprotective efficacy of this compound and other agents have utilized the Middle Cerebral Artery Occlusion (MCAO) model in rodents to simulate ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats

This protocol is a widely accepted method for inducing focal cerebral ischemia.[2][7]

1. Animal Preparation:

  • Male rats (e.g., Wistar or Sprague-Dawley), weighing 250-300g, are typically used.[7][8]

  • Animals are anesthetized, often with an inhalational anesthetic like isoflurane (B1672236) or an injectable combination such as ketamine/xylazine.[7]

  • Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.[7]

2. Surgical Procedure:

  • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[7]

  • The ECA is ligated distally and then coagulated.[2] A microvascular clip is placed on the CCA and ICA.

  • A small incision is made in the ECA stump.

  • A nylon monofilament (e.g., 4-0) with a rounded or silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).[2][7] Occlusion is often confirmed by monitoring cerebral blood flow.[9]

  • For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion.[10][11] For permanent MCAO, the filament remains in place.

  • The cervical incision is then closed.

3. Post-Operative Care and Assessment:

  • Animals are allowed to recover from anesthesia and are monitored for neurological deficits.

  • Infarct volume is typically assessed 24 to 72 hours post-MCAO using histological staining techniques, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarcted tissue remains unstained (white).[7]

Experimental Workflow for Preclinical Neuroprotective Agent Testing

MCAO_Workflow Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Surgical_Exposure Surgical Exposure of Carotid Arteries (CCA, ECA, ICA) Animal_Prep->Surgical_Exposure Vessel_Ligation Ligation of ECA and Placement of Microvascular Clips Surgical_Exposure->Vessel_Ligation Filament_Insertion Insertion of Monofilament into ECA and advancement to MCA Vessel_Ligation->Filament_Insertion Occlusion Middle Cerebral Artery Occlusion (Transient or Permanent) Filament_Insertion->Occlusion Drug_Admin Administration of Neuroprotective Agent (e.g., Repinotan) or Vehicle Occlusion->Drug_Admin Treatment Initiation (Varying Time Windows) Reperfusion Filament Withdrawal (for Transient MCAO) Occlusion->Reperfusion Post_Op_Care Post-Operative Recovery and Neurological Assessment Drug_Admin->Post_Op_Care Reperfusion->Post_Op_Care Infarct_Analysis Infarct Volume Analysis (e.g., TTC Staining) Post_Op_Care->Infarct_Analysis Data_Comparison Data Comparison and Statistical Analysis Infarct_Analysis->Data_Comparison

Caption: Experimental workflow for testing neuroprotective agents in a rat MCAO model.

Discussion and Conclusion

Preclinical studies have robustly demonstrated the neuroprotective efficacy of this compound in animal models of stroke, with significant reductions in infarct volume observed even with a delayed therapeutic window.[1] Its mechanism of action, centered on the modulation of the 5-HT1A receptor to reduce excitotoxicity and apoptosis, provides a strong rationale for its neuroprotective potential.[2]

The failure of Repinotan in clinical trials, despite strong preclinical evidence, underscores the translational challenges in stroke research. Factors such as the heterogeneity of human stroke, the timing of intervention, and potential species-specific differences in drug metabolism and efficacy likely contributed to this outcome.

References

Validating the Neuroprotective Effects of Repinotan Hydrochloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of Repinotan (B170810) hydrochloride against other neuroprotective agents. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic candidate.

Introduction to Repinotan Hydrochloride

This compound is a highly potent and selective agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Its neuroprotective properties have been primarily attributed to its ability to induce neuronal hyperpolarization, which in turn reduces neuronal firing and mitigates the excessive release of glutamate (B1630785), a key factor in excitotoxic neuronal death.[1][3][4] Beyond this primary mechanism, in vivo studies and reviews suggest that this compound also modulates intracellular signaling cascades, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of the pro-apoptotic enzyme caspase-3.[4] While extensive in vivo data from models of stroke and traumatic brain injury support its neuroprotective potential, this guide focuses on the validation of these effects in controlled in vitro settings.[1][5]

In Vitro Neuroprotective Performance of this compound

Experimental evidence from in vitro studies demonstrates the neuroprotective efficacy of this compound in primary neuronal cultures subjected to various insults.

Attenuation of Glutamate-Induced Excitotoxicity

In cultured rat hippocampal neurons, this compound has been shown to protect against glutamate-induced neuronal damage. Treatment with this compound at concentrations ranging from 0.001 to 1 µM significantly reduced the number of damaged neurons and helped preserve the morphology and integrity of the neuronal network following a glutamate challenge.[2] This protective effect was abolished by the selective 5-HT1A receptor antagonist WAY 100635, confirming that the neuroprotective action is mediated through the 5-HT1A receptor.[2]

Inhibition of Apoptosis

This compound has also demonstrated anti-apoptotic effects in vitro. In mixed rat hippocampal neuronal/glial cultures, it conferred protection against serum deprivation-induced toxicity.[1] Furthermore, in both rat cortical and hippocampal neuron cultures, this compound, at concentrations between 50 pM and 1 µM, protected against staurosporine-induced apoptosis.[1] This was evidenced by a reduction in lactate (B86563) dehydrogenase (LDH) release, decreased DNA fragmentation, and fewer apoptotic bodies.[1]

Comparative Analysis with Other Neuroprotective Agents

While direct head-to-head in vitro comparative studies are limited, the following table summarizes the known in vitro neuroprotective data for this compound alongside other agents that act on similar pathways. This allows for an indirect comparison of their potential efficacy.

CompoundMechanism of ActionIn Vitro ModelEffective ConcentrationReadoutReference
This compound 5-HT1A Receptor Agonist Cultured rat hippocampal neurons (Glutamate insult) 0.001 - 1 µM Reduced neuronal damage, preserved morphology [2]
This compound 5-HT1A Receptor Agonist Rat cortical & hippocampal neurons (Staurosporine) 50 pM - 1 µM Reduced LDH release, DNA fragmentation, apoptotic body formation [1]
Urapidil5-HT1A Receptor AgonistPrimary chick embryo neuronal cultures (Hypoxia)1 - 10 µMIncreased protein content[6]
CM 574935-HT1A Receptor AgonistPrimary chick embryo neuronal cultures (Glutamate)1 - 10 µMAmeliorated loss of cell viability[6]
MK-801 (Dizocilpine)Non-competitive NMDA Receptor AntagonistEmbryonic mouse cortical cells (Glutamate)1 µMPreserved neuronal viability, prevented mitochondrial depolarization[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound

Repinotan_Signaling Repinotan Repinotan HCl HT1A 5-HT1A Receptor Repinotan->HT1A G_protein Gi/o Protein HT1A->G_protein MAPK MAPK Pathway HT1A->MAPK AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel inhibits Glutamate_release ↓ Glutamate Release Ca_channel->Glutamate_release Neuroprotection Neuroprotection Glutamate_release->Neuroprotection Bcl2 ↑ Bcl-2 MAPK->Bcl2 Caspase3 ↓ Caspase-3 MAPK->Caspase3 Bcl2->Neuroprotection Caspase3->Neuroprotection

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare primary neuronal cultures (e.g., cortical or hippocampal neurons) plate_cells Plate cells in multi-well plates prep_cells->plate_cells add_repinotan Add Repinotan HCl (various concentrations) plate_cells->add_repinotan induce_damage Induce neurotoxicity (e.g., Glutamate or Staurosporine) add_repinotan->induce_damage viability_assay Cell Viability Assay (e.g., MTT, LDH) induce_damage->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity, TUNEL) induce_damage->apoptosis_assay western_blot Western Blot (e.g., for Bcl-2) induce_damage->western_blot

Caption: General workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro experiments cited in the evaluation of neuroprotective compounds.

Glutamate-Induced Excitotoxicity Assay
  • Cell Culture: Primary cortical or hippocampal neurons are cultured for 14-16 days in vitro to allow for maturation and synapse formation. Non-neuronal cell division is typically inhibited with agents like uridine (B1682114) and 5-fluoro-2'-deoxyuridine.[7]

  • Treatment: The culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate (e.g., 0.5 mM) for a defined period (e.g., 1 hour).[2]

  • Drug Application: Following glutamate exposure, the medium is replaced with fresh medium containing this compound or the comparative agent at various concentrations.[2]

  • Assessment: After an incubation period (e.g., 18-24 hours), neuronal viability is assessed using methods such as Trypan Blue exclusion to count dead cells or morphological assessment to evaluate the integrity of the neuronal network.[2]

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: After inducing apoptosis and treating with the test compound, cells are harvested and lysed using a chilled lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysate is determined.

  • Assay Reaction: A specific amount of protein lysate is incubated with a colorimetric caspase-3 substrate (e.g., DEVD-pNA) in an appropriate reaction buffer.

  • Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm using a microplate reader.[8][9]

Bcl-2 Expression Analysis (Western Blot)
  • Protein Extraction: Following treatment, total protein is extracted from the cultured neurons using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[10]

Conclusion

References

A Comparative Analysis of Repinotan Hydrochloride and Sarizotan for Neuro-Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Repinotan hydrochloride and sarizotan (B1233828). The following sections detail their mechanisms of action, receptor binding profiles, functional activities, and preclinical data, supported by experimental methodologies and visual diagrams to facilitate understanding.

Introduction

This compound and sarizotan are both centrally acting compounds that have been investigated for their therapeutic potential in neurological disorders. While both interact with the serotonergic system, their distinct pharmacological profiles have led them down different developmental paths. Repinotan was primarily studied for its neuroprotective effects in acute ischemic stroke, whereas sarizotan was explored for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease and respiratory symptoms in Rett syndrome. This guide offers a side-by-side comparison to aid researchers in understanding their similarities and differences.

Mechanism of Action

This compound: Repinotan is a high-affinity, selective, and full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its proposed neuroprotective mechanism involves the activation of both pre- and post-synaptic 5-HT1A receptors, which are coupled to G-protein-coupled inwardly rectifying K+ channels.[3] This activation leads to neuronal hyperpolarization, inhibiting neuron firing and reducing the release of the excitatory neurotransmitter glutamate.[3] By mitigating glutamate-induced excitotoxicity, Repinotan was investigated for its potential to protect neurons from damage during ischemic events.[3]

Sarizotan: Sarizotan exhibits a more complex pharmacological profile, acting as a high-affinity 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor antagonist or partial agonist.[4][5][6] Its activity at 5-HT1A receptors is similar to that of Repinotan, suggesting a potential for modulating neuronal excitability. However, its interaction with dopamine receptors, particularly its antagonist properties at D2 and D3 receptors, and partial agonist activity at D2 receptors, has been the basis for its investigation in movement disorders.[4]

Receptor Binding Profile

The selectivity and affinity of a compound for its target receptors are critical determinants of its pharmacological effect. The following table summarizes the available binding affinity data for this compound and sarizotan. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

ReceptorThis compound (Ki, nM)Sarizotan (IC50, nM)
Serotonin
5-HT1A (human)0.250.1
5-HT1A (rat)0.25, 0.596.5
Dopamine
D2 (human)No high affinity reported17
D2 (rat)No high affinity reported15.1
D3 (human)No high affinity reported6.8
D4.2 (human)No high affinity reported2.4
Adrenergic
α1Moderate affinity reportedNot reported
α2Moderate affinity reportedNot reported

Note: Ki and IC50 values are measures of binding affinity, with lower values indicating higher affinity. These values can vary depending on the experimental conditions.

Signaling Pathways and Functional Activity

The interaction of Repinotan and sarizotan with their respective receptors initiates downstream signaling cascades that produce their physiological effects.

This compound: 5-HT1A Receptor Agonism

As a full agonist at 5-HT1A receptors, Repinotan mimics the action of the endogenous neurotransmitter serotonin. This activation of Gαi/o-coupled 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Repinotan Repinotan HCl HT1A 5-HT1A Receptor Repinotan->HT1A binds & activates G_protein Gαi/o Protein HT1A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Glutamate_release ↓ Glutamate Release Hyperpolarization->Glutamate_release

Figure 1. Signaling pathway of this compound via the 5-HT1A receptor.

Sarizotan: Dual 5-HT1A Agonism and Dopamine D2-like Antagonism

Sarizotan's dual mechanism of action results in a more complex signaling profile. Its 5-HT1A agonism follows a similar pathway to Repinotan, leading to neuronal inhibition. Concurrently, its antagonism at D2-like dopamine receptors blocks the effects of dopamine. D2 receptors are also Gαi/o-coupled, and their activation normally leads to the inhibition of adenylyl cyclase. By blocking these receptors, sarizotan can prevent this dopamine-mediated inhibition. The functional consequence of this dual activity depends on the specific neuronal context and the prevailing dopaminergic tone.

cluster_5HT1A 5-HT1A Pathway cluster_D2 Dopamine D2 Pathway Sarizotan_5HT1A Sarizotan HT1A_S 5-HT1A Receptor Sarizotan_5HT1A->HT1A_S agonist G_protein_5HT1A Gαi/o Protein HT1A_S->G_protein_5HT1A AC_5HT1A Adenylyl Cyclase G_protein_5HT1A->AC_5HT1A inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Sarizotan_D2 Sarizotan D2R D2 Receptor Sarizotan_D2->D2R antagonist Dopamine Dopamine Dopamine->D2R activates G_protein_D2 Gαi/o Protein D2R->G_protein_D2 AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 inhibits cAMP_D2 Inhibition Blocked AC_D2->cAMP_D2

Figure 2. Dual mechanism of action of sarizotan.

Preclinical Efficacy

Both compounds have undergone preclinical evaluation in animal models relevant to their proposed therapeutic indications.

This compound in Ischemic Stroke

Repinotan demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through the middle cerebral artery occlusion (MCAO) model.

Experimental Data:

Animal ModelDosing RegimenOutcomeReference
Rat (pMCAO)3 µg/kg IV bolus73% reduction in infarct volume[7]
Rat (pMCAO)3 & 10 µg/kg/hr IV infusion65% reduction in infarct volume[7]
Rat (tMCAO)10 µg/kg/hr IV infusion (immediate)97% reduction in infarct volume[7]
Rat (tMCAO)10 µg/kg/hr IV infusion (delayed 5 hours)81% reduction in infarct volume[7]

Experimental Workflow: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a standard procedure to induce focal cerebral ischemia followed by reperfusion, mimicking the pathophysiology of many human strokes.

Start Anesthetize Rodent Expose_CCA Expose Common Carotid Artery (CCA) Start->Expose_CCA Insert_Filament Insert intraluminal filament into Internal Carotid Artery (ICA) to occlude Middle Cerebral Artery (MCA) Expose_CCA->Insert_Filament Occlusion Maintain occlusion for a defined period (e.g., 60-90 min) Insert_Filament->Occlusion Withdraw_Filament Withdraw filament to allow reperfusion Occlusion->Withdraw_Filament Suture Suture incision Withdraw_Filament->Suture Recovery Post-operative recovery and monitoring Suture->Recovery Assessment Neurological deficit scoring and infarct volume analysis Recovery->Assessment

Figure 3. Experimental workflow for the tMCAO model in rodents.

Sarizotan in Rett Syndrome

Sarizotan was investigated for its ability to alleviate respiratory abnormalities in mouse models of Rett syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene.

Experimental Data:

Animal ModelDosing RegimenOutcomeReference
Mecp2-deficient mice5 mg/kgReduced apnea (B1277953) incidence to ~15% of pretreatment levels; corrected irregular breathing pattern[8]
Mecp2-deficient mice7- or 14-day treatmentApnea decreased to 25-33% of incidence seen with vehicle[8]

Clinical Development and Outcomes

Despite promising preclinical data, both this compound and sarizotan have faced challenges in clinical development.

  • This compound: A phase II clinical trial (the BRAINS study) in patients with acute ischemic stroke did not demonstrate a significant improvement in outcomes with Repinotan compared to placebo, leading to the discontinuation of its development for this indication.

  • Sarizotan: Sarizotan was investigated in Phase 2/3 clinical trials for L-DOPA-induced dyskinesia in Parkinson's disease and for respiratory symptoms in Rett syndrome (the STARS study).[9] Both of these trials failed to meet their primary endpoints, and the development of sarizotan for these indications was terminated.[9]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Repinotan or sarizotan).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

This assay is used to determine the functional effect of a compound on Gαi/o-coupled receptors.

  • Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT1A or D2) are cultured in appropriate media.

  • Treatment: The cells are treated with the test compound (Repinotan or sarizotan) at various concentrations. For antagonist testing, cells are co-treated with a known agonist.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce the production of cAMP.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available kit, often based on an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.

  • Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its agonist or antagonist activity and its potency (EC50 or IC50).

Conclusion

This compound and sarizotan, while both targeting the 5-HT1A receptor, represent distinct pharmacological approaches. Repinotan is a highly selective 5-HT1A full agonist with demonstrated neuroprotective potential in preclinical models of stroke, though this did not translate to clinical efficacy. Sarizotan possesses a more complex profile with additional dopamine D2-like receptor antagonism, which led to its investigation in different neurological conditions, also with disappointing clinical results. This comparative guide highlights their key differences in receptor pharmacology, functional activity, and preclinical validation, providing a valuable resource for researchers designing future studies in neuropharmacology. The detailed experimental workflows and signaling pathway diagrams offer a clear visual aid to complement the quantitative data presented.

References

A Comparative Analysis of Repinotan Hydrochloride's Efficacy in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of Repinotan (B170810) hydrochloride, a high-affinity 5-HT1A receptor agonist, in various animal models of ischemic stroke. Its performance is objectively compared with that of other neuroprotective agents from different pharmacological classes, supported by experimental data from preclinical studies. This analysis aims to offer a clear perspective on the potential of Repinotan hydrochloride in the landscape of acute stroke therapy research.

Mechanism of Action: The Serotonergic Pathway in Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This activation triggers a cascade of intracellular events aimed at mitigating the ischemic damage. The proposed mechanism involves neuronal hyperpolarization through the activation of G-protein-coupled inwardly rectifying K+ channels, which leads to an inhibition of neuronal firing and a reduction in the release of the excitotoxic neurotransmitter glutamate (B1630785).[2] By dampening glutamatergic excitotoxicity, Repinotan helps to preserve neuronal integrity in the ischemic penumbra.

Repinotan Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Repinotan Repinotan 5-HT1A_Receptor 5-HT1A Receptor Repinotan->5-HT1A_Receptor G_Protein G-Protein Activation 5-HT1A_Receptor->G_Protein K_Channel K+ Channel Opening G_Protein->K_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Glutamate_Release Reduced Glutamate Release Hyperpolarization->Glutamate_Release Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection

Repinotan's neuroprotective signaling cascade.

Comparative Efficacy in Preclinical Stroke Models

The neuroprotective potential of this compound has been extensively evaluated in rodent models of focal cerebral ischemia, primarily the permanent and transient Middle Cerebral Artery Occlusion (pMCAO and tMCAO) models. These models are widely accepted for simulating the pathophysiology of human ischemic stroke.

Permanent Middle Cerebral Artery Occlusion (pMCAO)

The pMCAO model represents a scenario of irreversible vessel blockage. In this model, Repinotan has demonstrated significant efficacy in reducing the volume of infarcted brain tissue.

AgentClassAnimal ModelDosageAdministration TimeInfarct Volume Reduction (%)Reference
This compound 5-HT1A AgonistRat (pMCAO)3 µg/kg (i.v. bolus)At occlusion73[1]
Rat (pMCAO)3-10 µg/kg/hr (i.v. infusion)At occlusion65[1]
Rat (pMCAO)10 µg/kg/hr (i.v. infusion)5 hours post-occlusion43[1]
MK-801 (Dizocilpine) NMDA Receptor AntagonistRat (pMCAO)0.12 mg/kg bolus + 1.8 µg/kg/min infusionAt occlusion~50 (hemisphere), ~60 (cortex)[3]
Rat (pMCAO)0.5 mg/kg (i.v.)30 min post-occlusion52 (cortex)[4]
Rat (pMCAO)1 mg/kg (i.p.)30 min pre-occlusion55 (cortex)[5]
Edaravone Free Radical ScavengerRat (MCAO)6 mg/kg (i.v.)Post-occlusionSignificant reduction[6]
Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model mimics ischemic stroke with subsequent reperfusion, a common clinical scenario. Repinotan has shown remarkable efficacy in this model, particularly when administered early after the ischemic event.

AgentClassAnimal ModelDosageAdministration TimeInfarct Volume Reduction (%)Reference
This compound 5-HT1A AgonistRat (tMCAO)10 µg/kg/hr (i.v. infusion)Immediately after occlusion97[1]
Rat (tMCAO)10 µg/kg/hr (i.v. infusion)5 hours post-occlusion81[1]
MK-801 (Dizocilpine) NMDA Receptor AntagonistRat (tMCAO)Not specifiedNot specified73[7]
Edaravone Free Radical ScavengerRat (tMCAO)3 mg/kg (i.v.)Post-occlusionSignificant reduction[8]
Chlormethiazole GABA-A Receptor ModulatorRat (tMCAO)1000 µmol/kg (i.p.)10 min post-reperfusionSignificant reduction in damage volume[9][10]
Diazepam GABA-A Receptor ModulatorRat (tMCAO)10 mg/kg (i.p.)30 and 90 min post-occlusionNo significant reduction (normothermic)[11]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable assessment of neuroprotective agents in preclinical stroke models. The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a rat MCAO model.

Experimental Workflow Animal_Prep Animal Preparation (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO_Surgery MCAO Surgery (pMCAO or tMCAO) Anesthesia->MCAO_Surgery Drug_Admin Drug Administration (e.g., Repinotan or Placebo) MCAO_Surgery->Drug_Admin Reperfusion Reperfusion (for tMCAO) MCAO_Surgery->Reperfusion Monitoring Physiological Monitoring (Temperature, Blood Gases) Drug_Admin->Monitoring Behavioral_Tests Neurological & Behavioral Assessment Monitoring->Behavioral_Tests Reperfusion->Monitoring Sacrifice Euthanasia & Brain Collection Behavioral_Tests->Sacrifice Histology Histological Analysis (TTC Staining for Infarct Volume) Sacrifice->Histology Data_Analysis Data Analysis & Comparison Histology->Data_Analysis

A typical preclinical stroke model workflow.
Middle Cerebral Artery Occlusion (MCAO) Procedure

The MCAO procedure is a standard method to induce focal cerebral ischemia in rodents.

  • Transient MCAO (tMCAO): Involves the temporary occlusion of the middle cerebral artery, typically for 60 to 120 minutes, followed by reperfusion. This is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA. The filament is later withdrawn to allow blood flow to resume.

  • Permanent MCAO (pMCAO): Involves the permanent ligation or cauterization of the middle cerebral artery, resulting in a persistent ischemic core.

Histological Assessment of Infarct Volume

Following the experimental period, animals are typically euthanized, and their brains are removed for analysis. A common method for quantifying the extent of ischemic damage is 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white), allowing for the clear delineation and quantification of the infarct volume.

Concluding Remarks

The preclinical data strongly support the neuroprotective efficacy of this compound in both permanent and transient models of focal cerebral ischemia in rats. It demonstrates a robust reduction in infarct volume with a notable therapeutic window of up to 5 hours post-occlusion.

When compared to other neuroprotective agents, Repinotan's efficacy, particularly in the tMCAO model, appears promising. While NMDA receptor antagonists like MK-801 and free radical scavengers such as Edaravone also show significant neuroprotective effects, direct comparative studies are limited. The data for GABA-A receptor modulators is more varied, with chlormethiazole showing promise in a different ischemia model, while diazepam's efficacy is questionable under normothermic conditions.

It is important to note that despite the promising preclinical results for many neuroprotective agents, translation to clinical success has been challenging. The favorable preclinical profile of this compound, characterized by its potent efficacy and a clinically relevant therapeutic window, underscores the need for further investigation and well-designed clinical trials to determine its potential as a therapeutic intervention for acute ischemic stroke in humans.

References

Repinotan Hydrochloride: A Case Study in Preclinical Promise and Clinical Discrepancy

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the translational gap between animal models and human trials for the 5-HT1A receptor agonist, Repinotan (B170810) hydrochloride, reveals a stark contrast in efficacy for treating acute ischemic stroke and traumatic brain injury. While preclinical studies consistently demonstrated robust neuroprotective effects, these findings were not successfully replicated in human clinical trials, highlighting critical challenges in drug development for neurological emergencies.

Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist, emerged as a promising neuroprotective agent in various animal models of acute brain injury.[1][2][3][4] However, this optimism from preclinical research did not translate into clinical success, as subsequent human trials failed to demonstrate significant efficacy.[1][5] This guide provides a comparative analysis of the key preclinical and clinical studies, detailing the experimental protocols and outcomes to shed light on this translational failure.

Preclinical Efficacy: Consistent Neuroprotection in Animal Models

A substantial body of preclinical evidence supported the neuroprotective potential of this compound. Studies in rodent models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, and traumatic brain injury (TBI) consistently reported significant reductions in brain damage and improvements in functional outcomes.

Key Preclinical Findings:

  • Reduced Infarct Volume: In models of both permanent and transient MCAO, Repinotan administration led to a dose-dependent reduction in the volume of infarcted brain tissue.[1][2][4] For instance, in one study, a 10 microg/kg per hour intravenous infusion of Repinotan reduced infarct volume by 43% even when administered 5 hours after the ischemic event.[2]

  • Improved Neurological Function: Beyond structural preservation, treated animals exhibited better performance on motor and cognitive tasks compared to control groups. In a rat model of TBI, Repinotan attenuated spatial learning and memory deficits.[3]

  • Broad Therapeutic Window: Animal studies suggested a relatively long therapeutic window of at least 5 hours after the initial injury, a critical factor for clinical applicability in stroke and TBI.[1][2][4]

Clinical Trials: A Failure to Replicate Efficacy in Humans

Despite the promising preclinical data, human clinical trials did not confirm the neuroprotective benefits of this compound in patients with acute ischemic stroke or TBI.

Key Clinical Trial Outcomes:

  • Lack of Significant Efficacy in Stroke: The BRAINS (Bay x 3702 in Acute Ischemic Stroke) study, a Phase II double-blind, placebo-controlled trial, found no statistically significant difference in good outcomes at three months between patients receiving Repinotan and those receiving placebo, although a trend towards better outcomes was observed at the 1.25 mg/day dose.[5] A review of the neuroprotective properties of Repinotan also noted that the first randomized, double-blind, placebo-controlled clinical trial failed to demonstrate its efficacy in acute ischemic stroke.[1]

  • Safety and Tolerability: The clinical trials did establish that Repinotan was generally well-tolerated, with an incidence of adverse events comparable to placebo.[5][6] The most common adverse event reported was headache.[5]

Comparative Analysis of Study Data

The following tables summarize the quantitative data from key preclinical and clinical studies to highlight the discrepancies in outcomes.

Table 1: Comparison of Efficacy in Preclinical Animal Models

Study FocusAnimal ModelInterventionKey Efficacy EndpointsOutcome
Ischemic StrokePermanent MCAO (Rat)Repinotan (0.3-100 µg/kg/hr IV)Infarct volume reduction65% reduction with 3 and 10 µg/kg/hr[2]
Ischemic StrokeTransient MCAO (Rat)Repinotan (10 µg/kg/hr IV)Infarct volume reduction97% reduction (immediate), 81% reduction (5hr delay)[2]
Traumatic Brain InjuryAcute Subdural Hematoma (Rat)Repinotan (3 and 10 µg/kg/hr IV)Infarct volume reduction65% reduction[2]
Traumatic Brain InjuryControlled Cortical Impact (Rat)Repinotan (10 µg/kg/hr IV)Hippocampal neuronal loss, Cortical tissue damage, Spatial learningReduced neuronal loss and cortical damage, attenuated spatial learning deficits[3]

Table 2: Comparison of Efficacy in Human Clinical Trials

StudyConditionInterventionKey Efficacy EndpointsOutcome
BRAINS StudyAcute Ischemic StrokeRepinotan (0.5, 1.25, or 2.5 mg/day IV) vs. PlaceboProportion of patients with good outcomes at 3 monthsNo statistically significant difference, trend towards benefit with 1.25 mg/day dose[5]
Phase II TBI StudySevere Traumatic Brain InjuryRepinotan (0.5, 1.25, or 2.5 mg/day IV) vs. PlaceboGlasgow Outcome ScaleDescriptive data showed a somewhat greater proportion of good or moderate disability in Repinotan-treated patients (60%) vs. placebo (50%)[6]

Experimental Protocols

Preclinical Study Methodology (Exemplar: MCAO Model)

A common experimental protocol for inducing ischemic stroke in rats involves the following steps:

  • Animal Model: Adult male Wistar rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a similar anesthetic agent.

  • Surgical Procedure (MCAO): The middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery. For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.

  • Drug Administration: this compound or a vehicle (placebo) is administered intravenously as a bolus or continuous infusion at predetermined doses and time points relative to the MCAO procedure.

  • Outcome Assessment:

    • Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The infarct volume is then quantified using image analysis software.

    • Neurological Scoring: Behavioral tests, such as the neurological deficit score, are performed to assess motor and sensory function.

Clinical Trial Methodology (Exemplar: BRAINS Study)

The BRAINS study was a randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial with the following design[5]:

  • Patient Population: Patients with acute hemispheric ischemic stroke and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.

  • Randomization: Patients were randomized to receive either placebo or one of three doses of Repinotan (0.5, 1.25, or 2.5 mg/day).

  • Intervention: The assigned treatment was administered as a continuous intravenous infusion for 72 hours, initiated within six hours of symptom onset.

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients with a good outcome at three months, as defined by a score of 0 or 1 on the Modified Rankin Scale (mRS).

  • Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and vital signs.

Proposed Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][4][6] The proposed neuroprotective mechanism involves the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[1][4] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[1][4] This reduction in excitotoxicity is believed to be a key factor in its neuroprotective effects. Additionally, experimental studies suggest that Repinotan may influence other downstream pathways, including the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of caspase-3 activity.[1][4]

Repinotan_Signaling_Pathway Repinotan This compound HT1A_R 5-HT1A Receptor Repinotan->HT1A_R G_Protein G-protein (Gi/o) HT1A_R->G_Protein activates Bcl2 ↑ Bcl-2 HT1A_R->Bcl2 Caspase3 ↓ Caspase-3 Activity HT1A_R->Caspase3 GIRK GIRK Channel G_Protein->GIRK activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Reduced_Glutamate Reduced Glutamate Release Reduced_Firing->Reduced_Glutamate Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection Bcl2->Neuroprotection Caspase3->Neuroprotection Experimental_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) Animal_Models Animal Models of Stroke & TBI (e.g., MCAO in rats) Preclinical->Animal_Models Efficacy_Safety Efficacy & Safety Assessment (Infarct volume, neurological scores) Animal_Models->Efficacy_Safety Phase1 Phase I Clinical Trials (Safety & Tolerability in healthy volunteers) Efficacy_Safety->Phase1 Promising Results Phase2 Phase II Clinical Trials (Dose-finding & preliminary efficacy in patients) Phase1->Phase2 BRAINS BRAINS Study (Acute Ischemic Stroke) Phase2->BRAINS TBI_Study TBI Study Phase2->TBI_Study Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) BRAINS->Phase3 Mixed/Negative Results TBI_Study->Phase3 Mixed/Negative Results

References

Repinotan Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Data for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Repinotan (B170810) hydrochloride, a selective 5-HT1A receptor agonist investigated for its neuroprotective effects. The product's performance is objectively compared with other neuroprotective agents for acute ischemic stroke, supported by available experimental data.

Comparative Analysis of Efficacy and Safety

Repinotan hydrochloride has been evaluated in clinical trials primarily for its potential neuroprotective role in acute ischemic stroke. The following tables summarize the quantitative data from key clinical trials of Repinotan and compare it with other notable neuroprotective agents that have been investigated for the same indication.

Table 1: Efficacy of this compound in Acute Ischemic Stroke
Clinical TrialTreatment GroupNPrimary Efficacy EndpointOutcomep-value
BRAINS Study Repinotan 0.5 mg/day-Good outcome at 3 monthsNo significant difference from placebo-
Repinotan 1.25 mg/day-Good outcome at 3 monthsTrend towards better outcome vs. placeboNot statistically significant
Repinotan 2.5 mg/day-Good outcome at 3 monthsNo significant difference from placebo-
Placebo-Good outcome at 3 months--
NCT00044915 Repinotan HCl342Barthel Index (BI) ≥85 at 3 months37.1% response rate0.149
Placebo337Barthel Index (BI) ≥85 at 3 months42.4% response rate

A "good outcome" in the BRAINS study was not explicitly defined in the available summary. The NCT00044915 trial did not demonstrate a clinical benefit for Repinotan.

Table 2: Comparative Efficacy of Alternative Neuroprotective Agents in Acute Ischemic Stroke
DrugClinical TrialTreatment GroupNPrimary Efficacy EndpointOutcomep-value
Edaravone Edaravone in AISEdaravone25Favorable outcome (mRS ≤2) at 90 days72% with favorable outcome< 0.005 (vs. placebo)
Placebo25Favorable outcome (mRS ≤2) at 90 days40% with favorable outcome
Nerinetide ESCAPE-NA1Nerinetide549Favorable outcome (mRS 0-2) at 90 days61.4% with favorable outcome0.35 (vs. placebo)
Placebo556Favorable outcome (mRS 0-2) at 90 days59.2% with favorable outcome
Citicoline Citicoline in AISCiticoline (500 mg)267Barthel Index ≥95 at 12 weeks40% with full recoveryNo significant difference
Placebo127Barthel Index ≥95 at 12 weeks40% with full recovery

mRS: modified Rankin Scale. It is important to note that these trials have different designs and patient populations, making direct comparisons challenging.

Table 3: Safety and Tolerability of this compound
Clinical TrialTreatment GroupMost Common Adverse EventsSerious Adverse Events
BRAINS Study Repinotan (all doses)Headache (21.3% to 35%)Neurological worsening, cerebral hemorrhage, brain edema (similar to placebo)
PlaceboHeadache (24.1%)Neurological worsening, cerebral hemorrhage, brain edema
NCT00044915 Repinotan HClNot specified in available dataNo apparent safety concerns were identified
PlaceboNot specified in available data

Experimental Protocols

Below are the summarized methodologies for the key clinical trials of this compound.

The BRAINS Study
  • Objective: To examine the safety, tolerability, and optimal dose of Repinotan in patients with acute ischemic stroke.

  • Study Design: A double-blind, placebo-controlled, parallel-group, multicenter Phase II study.

  • Patient Population: 240 patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.

  • Intervention: Patients were randomized to receive a continuous intravenous infusion of Repinotan at doses of 0.5, 1.25, or 2.5 mg/day, or a placebo, for 72 hours. Treatment was initiated within six hours of symptom onset.

  • Primary Outcome Measures: Safety and tolerability of Repinotan.

  • Secondary Outcome Measures: Proportion of patients with good outcomes at three months.

Clinical Trial NCT00044915
  • Objective: To evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous Repinotan in patients with acute ischemic stroke.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.

  • Patient Population: 782 patients with acute ischemic stroke. Inclusion criteria included an NIHSS total score of 8 to 23 with a motor deficit of ≥ 2.

  • Intervention: Patients were randomized in a 1:1 ratio to receive a continuous intravenous infusion of Repinotan HCl or placebo for 72 hours. Treatment was to be initiated within 4.5 hours of symptom onset.

  • Primary Outcome Measure: Response rate on the Barthel Index (≥85) at 3 months.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound acts as a full agonist at the serotonin (B10506) 1A (5-HT1A) receptor. Its neuroprotective effects are believed to be mediated through the following signaling cascade:

Repinotan_Signaling_Pathway Repinotan Repinotan HCl HT1A_R 5-HT1A Receptor Repinotan->HT1A_R Binds to G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase Cβ G_protein->PLC Activates cAMP cAMP AC->cAMP Reduces production of MAPK MAPK (ERK1/2) PLC->MAPK Activates PKC PKCα MAPK->PKC Activates Bcl2 Bcl-2 MAPK->Bcl2 Upregulates Caspase3 Caspase-3 PKC->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Promotes Neuroprotection Neuroprotection Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection

Caption: Repinotan HCl signaling pathway leading to neuroprotection.

General Experimental Workflow for a Neuroprotective Agent Clinical Trial in Acute Ischemic Stroke

The following diagram illustrates a typical workflow for a clinical trial investigating a new neuroprotective agent for acute ischemic stroke.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Investigational Drug (e.g., Repinotan HCl) Randomization->Treatment_Arm Control_Arm Placebo or Standard of Care Randomization->Control_Arm Treatment_Admin Treatment Administration (e.g., 72-hour IV infusion) Treatment_Arm->Treatment_Admin Control_Arm->Treatment_Admin Follow_up Follow-up Assessments (e.g., 30, 90 days) Treatment_Admin->Follow_up Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized workflow of a clinical trial for a neuroprotective agent.

References

A Comparative Guide to the Pharmacokinetics of Repinotan Hydrochloride Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Repinotan (B170810) hydrochloride, a potent 5-HT1A receptor agonist, across different preclinical species and humans. The information presented is intended to support researchers in designing and interpreting preclinical studies and to offer insights for translational drug development.

While comprehensive pharmacokinetic data for Repinotan hydrochloride in all commonly used preclinical species is not publicly available, this guide consolidates the existing information for rats and humans and discusses general principles of interspecies pharmacokinetic differences that may be applicable to dogs and monkeys.

Data Presentation

The following table summarizes the available pharmacokinetic parameters for this compound following intravenous (IV) administration. It is important to note the current data gaps for canine and primate models.

Pharmacokinetic ParameterRatDogMonkeyHuman (Extensive Metabolizers)
Elimination Half-life (t½) ~1 hour[1]Data not availableData not available~1 hour[2]
Peak Plasma Concentration (Cmax) Data not availableData not availableData not availableDose-dependent
Time to Peak Concentration (Tmax) Not applicable (IV)Not applicable (IV)Not applicable (IV)Not applicable (IV)
Area Under the Curve (AUC) Data not availableData not availableData not availableDose-proportional
Metabolism Primarily hepaticData not availableData not availablePrimarily via CYP2D6[2]
Oral Bioavailability Data not availableData not availableData not availableData not available
Plasma Protein Binding Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard practices for similar compounds, a general methodology can be outlined.

Animal Studies (General Protocol)

A typical pharmacokinetic study in rats, dogs, or monkeys would likely follow the workflow illustrated below.

Pharmacokinetic Study Workflow General Workflow for a Preclinical Pharmacokinetic Study cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_poststudy Post-study Phase animal_acclimatization Animal Acclimatization dose_preparation Dose Formulation Preparation animal_acclimatization->dose_preparation drug_administration Drug Administration (IV or Oral) dose_preparation->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

General Workflow for a Preclinical Pharmacokinetic Study

1. Animal Models:

  • Species: Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.

  • Health Status: Animals are typically healthy, adult, and of a specific sex (often male to avoid hormonal cycle influences) and weight range. They are acclimatized to the laboratory conditions before the study.

2. Drug Administration:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for administration.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection or infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine elimination characteristics.

    • Oral (PO): Administered via gavage to assess oral absorption and bioavailability.

  • Dose Levels: A range of doses is typically used to assess dose proportionality.

3. Blood Sampling:

  • Schedule: Blood samples are collected at predetermined time points post-dosing. For IV studies, sampling is more frequent initially to capture the distribution phase. For oral studies, sampling is designed to capture absorption, distribution, and elimination phases.

  • Method: Blood is collected from appropriate sites (e.g., retro-orbital sinus or tail vein in rats, cephalic or saphenous vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Bioanalytical Method:

  • Sample Preparation: Plasma is separated from blood by centrifugation. Repinotan is then extracted from the plasma using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Quantification: The concentration of Repinotan in the plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

  • Parameters: Key parameters calculated include:

    • For IV administration: Elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

    • For oral administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Interspecies Differences and Signaling Pathway

The metabolism of this compound in humans is primarily mediated by the cytochrome P450 enzyme CYP2D6. The activity of this enzyme can vary significantly between species, which is a major factor contributing to interspecies differences in pharmacokinetics.

Repinotan Metabolism and Interspecies Variability Metabolism of Repinotan and Potential Interspecies Variability cluster_human Human cluster_animals Preclinical Species (Rat, Dog, Monkey) Repinotan This compound CYP2D6_human CYP2D6 Repinotan->CYP2D6_human Metabolism CYP_homologs CYP450 Homologs (Variable Activity) Repinotan->CYP_homologs Metabolism Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion CYP2D6_human->Metabolites CYP_homologs->Metabolites

Metabolism of Repinotan and Potential Interspecies Variability

As depicted in the diagram, while CYP2D6 is the primary enzyme in humans, the specific CYP450 homologs and their activity levels in rats, dogs, and monkeys can differ. This can lead to variations in the rate of metabolism and, consequently, differences in the half-life and clearance of Repinotan across these species. Furthermore, plasma protein binding can also exhibit significant interspecies variability, affecting the unbound, pharmacologically active fraction of the drug. These factors underscore the importance of conducting species-specific pharmacokinetic studies for accurate translation of preclinical data to humans.

References

Safety Operating Guide

Proper Disposal of Repinotan Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist used in research, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its pharmacological activity and high toxicity to aquatic life, this compound must be treated as hazardous waste. Standard laboratory protocols for hazardous chemical waste management must be strictly followed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

Hazard ClassificationDescriptionRegulatory Guideline Reference
Acute Oral Toxicity Harmful if swallowed.GHS Category 4
Aquatic Toxicity (Acute) Very toxic to aquatic life.GHS Category 1[1]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.GHS Category 1[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory treatment or neutralization is not advised without specific and validated protocols for this compound due to the potential for creating other hazardous byproducts.

1. Waste Identification and Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated spatulas, weighing paper, and PPE (gloves, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Aqueous solutions should not be disposed of down the drain under any circumstances due to the compound's high aquatic toxicity[1].

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any solvents present. For mixtures, list all components and their approximate concentrations.

  • Include the full name of the principal investigator, laboratory room number, and the date the waste was first added to the container.

3. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Segregate the this compound waste from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do not accumulate excessive amounts of waste. Follow your institution's guidelines on maximum storage times and quantities for satellite accumulation areas.

  • The EHS office will arrange for the ultimate disposal of the waste, which will typically involve incineration by a licensed hazardous waste disposal vendor.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Repinotan_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste collect_solid Collect in Labeled Solid Hazardous Waste Container identify_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container identify_waste->collect_liquid Liquid collect_sharps Collect in Labeled Sharps Container identify_waste->collect_sharps Sharps store_waste Store in Secure Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Disposal via Licensed Vendor (Incineration) contact_ehs->incineration

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures for detailed local requirements. By adhering to these protocols, researchers can minimize risks and contribute to a safe and environmentally responsible laboratory environment.

References

Essential Safety and Logistical Information for Handling Repinotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazardous nature of this compound, which is harmful if swallowed and very toxic to aquatic life, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Recommendations
Hand Protection Double GlovingWear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
Body Protection Disposable GownA disposable, long-sleeved gown made of a protective material like polyethylene-coated polypropylene (B1209903) should be worn. Ensure cuffs are tucked into the inner gloves.
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes.
Respiratory Protection N95 or higher RespiratorA NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_compound Weigh Compound in a Fume Hood don_ppe->weigh_compound 3. prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution 4. conduct_experiment Conduct Experiment prepare_solution->conduct_experiment 5. decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate 6. dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste 7. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Container Type Labeling
Solid Waste Yellow, puncture-resistant container"Hazardous Chemical Waste: this compound"
(Gloves, gowns, shoe covers, contaminated labware)
Liquid Waste Leak-proof, screw-cap container"Hazardous Chemical Waste: this compound (in [solvent])"
(Unused solutions, solvent rinses)
Sharps Puncture-proof sharps container"Hazardous Chemical Sharps: this compound"
(Needles, syringes, contaminated glassware)
Disposal Procedure
  • Segregate Waste: At the point of generation, immediately place all contaminated materials into the appropriate, labeled waste container.

  • Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repinotan hydrochloride
Reactant of Route 2
Reactant of Route 2
Repinotan hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。